4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-(oxan-4-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDSDCYKWVXMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679703 | |
| Record name | 4-Bromo-1-(oxan-4-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040377-02-3 | |
| Record name | 4-Bromo-1-(oxan-4-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-(oxan-4-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, a heterocyclic building block of increasing importance in medicinal chemistry. Targeted at researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, and critical applications, with a focus on the rationale behind its use in the synthesis of pharmacologically active agents.
Introduction: The Strategic Value of a Functionalized Pyrazole
This compound (CAS Number: 1040377-02-3 ) is a strategically designed chemical intermediate that merges three key structural motifs: a pyrazole core, a bromine handle, and a tetrahydropyran (THP) group.[1][2] The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its ability to form key hydrogen bond interactions with biological targets.[3][4] The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity.[5] Finally, the N-linked tetrahydropyran moiety is not merely a protecting group but a deliberate addition to enhance physicochemical properties, such as solubility and metabolic stability, which are critical for developing viable drug candidates.
This unique combination makes the compound a valuable starting material for creating targeted therapies, particularly in the development of kinase inhibitors for oncology. This guide will elucidate the practical aspects of working with this compound, from its synthesis to its strategic deployment in complex molecular architectures.
Physicochemical and Safety Profile
A clear understanding of a compound's properties is foundational to its effective use in the laboratory. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1040377-02-3 | [1][2] |
| Molecular Formula | C₈H₁₁BrN₂O | [2] |
| Molecular Weight | 231.09 g/mol | [2] |
| Purity | Typically ≥95% | [1][2] |
| Boiling Point | 328.5 ± 32.0 °C at 760 mmHg | |
| MDL Number | MFCD11505042 | [1][2] |
Safety and Handling
As with any halogenated organic compound, appropriate safety measures are paramount. The available safety data indicates the following hazards:
| Hazard Statement | Precautionary Measures | Source(s) |
| Harmful if swallowed. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. | [1] |
| Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. | [1] |
| Causes serious eye irritation. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. | [1] |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [1] |
Storage: The compound should be stored in a dry, sealed container, ideally at 2-8°C.
Synthesis and Mechanism
The synthesis of this compound is not commonly detailed in primary literature as a final product but can be reliably achieved through a logical two-step sequence. This approach involves the initial bromination of the pyrazole ring followed by N-alkylation with the tetrahydropyran moiety.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step 1: Bromination of 1H-Pyrazole
Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electronically favorable site for substitution. N-Bromosuccinimide (NBS) is a mild and highly selective brominating agent, which avoids the hazards and over-reactivity associated with using elemental bromine.
Experimental Protocol:
-
Setup: To a solution of 1H-pyrazole (1.0 eq) in acetonitrile (CH₃CN), add N-Bromosuccinimide (1.05 eq) portion-wise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-bromo-1H-pyrazole can often be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 2: N-Alkylation via Mitsunobu Reaction
Causality: The Mitsunobu reaction is a powerful and reliable method for forming carbon-nitrogen bonds by coupling a nucleophilic nitrogen (the N-H of the pyrazole) with a primary or secondary alcohol. It proceeds under mild, neutral conditions, which is advantageous for preserving the sensitive functional groups on the pyrazole ring. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.
Experimental Protocol:
-
Setup: In an inert atmosphere (Argon or Nitrogen), dissolve 4-bromo-1H-pyrazole (1.0 eq), tetrahydropyran-4-ol (1.1 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0°C in an ice bath. Add diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) (1.2 eq) dropwise over 20-30 minutes. The characteristic red-orange color of the azodicarboxylate should dissipate.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor for completion using TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary utility of this compound is as a versatile intermediate in the synthesis of complex drug candidates. The bromine atom at the C4 position is perfectly positioned for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various aryl or heteroaryl groups, which are often essential for binding to the target protein, such as a kinase.
Caption: Role as a building block in Suzuki coupling reactions.
The THP group contributes favorably to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final molecule. It can improve aqueous solubility compared to more lipophilic N-substituents and often imparts greater metabolic stability, increasing the compound's half-life in vivo. This strategic use of a non-labile, property-enhancing group is a hallmark of modern drug design.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its well-defined structure provides a reliable platform for building molecular complexity through established synthetic protocols like the Mitsunobu and Suzuki reactions. The thoughtful incorporation of the THP moiety addresses key challenges in drug development related to physicochemical properties. As the demand for highly specific and potent kinase inhibitors and other targeted therapies continues to grow, the utility and importance of this versatile building block are set to increase.
References
- 1. Buy 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The insights within are grounded in established principles of spectroscopic analysis and validated through field-proven methodologies, ensuring both scientific integrity and practical applicability.
Molecular Structure and a Primer on its Spectroscopic Interrogation
The compound in focus, this compound, is a substituted pyrazole with a molecular formula of C₈H₁₁BrN₂O. Its structure is characterized by a 4-brominated pyrazole ring attached via a nitrogen atom to the 4-position of a tetrahydropyran ring. This unique combination of a halogenated aromatic heterocycle and a saturated oxygen-containing ring gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization in complex chemical matrices.
The strategic application of orthogonal analytical techniques—NMR for its unparalleled ability to elucidate the carbon-hydrogen framework, MS for its precise mass determination and fragmentation analysis, and IR for its sensitivity to functional group vibrations—provides a holistic and self-validating system for structural confirmation.
Figure 1. Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive evidence for the structural assignment of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for this purpose.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of a closely related isomer, 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, has been reported and provides a strong basis for the interpretation of the spectrum of the 4-yl isomer.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.61 | s | 1H | Pyrazole H-3 |
| ~7.48 | s | 1H | Pyrazole H-5 |
| ~4.30 - 4.50 | m | 1H | THP CH-N (H-4) |
| ~3.95 - 4.10 | m | 2H | THP O-CH₂ (axial H-2, H-6) |
| ~3.40 - 3.55 | m | 2H | THP O-CH₂ (equatorial H-2, H-6) |
| ~2.00 - 2.20 | m | 2H | THP CH₂ (axial H-3, H-5) |
| ~1.80 - 1.95 | m | 2H | THP CH₂ (equatorial H-3, H-5) |
Interpretation:
-
Pyrazole Protons: The two singlets in the aromatic region, at approximately 7.61 and 7.48 ppm, are characteristic of the H-3 and H-5 protons of the 4-substituted pyrazole ring.[1] Their singlet nature is due to the absence of adjacent protons for coupling.
-
Tetrahydropyran Protons: The proton at the point of attachment to the pyrazole nitrogen (H-4 of the THP ring) is expected to be a multiplet in the range of 4.30 - 4.50 ppm due to coupling with the adjacent methylene protons. The methylene protons of the THP ring will appear as complex multiplets due to chair conformations and axial/equatorial relationships. The protons on the carbons adjacent to the oxygen (H-2 and H-6) will be the most deshielded, appearing at approximately 3.40-4.10 ppm. The remaining methylene protons (H-3 and H-5) will be found further upfield, around 1.80-2.20 ppm.
¹³C NMR Spectral Data and Interpretation (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Pyrazole C-5 |
| ~126 | Pyrazole C-3 |
| ~95 | Pyrazole C-4 (C-Br) |
| ~67 | THP C-2, C-6 |
| ~55 | THP C-4 (C-N) |
| ~33 | THP C-3, C-5 |
Interpretation:
-
Pyrazole Carbons: The carbon atom bearing the bromine (C-4) is anticipated to be significantly shielded and will appear around 95 ppm. The C-3 and C-5 carbons will be in the aromatic region, with the C-5 carbon being slightly more downfield due to its proximity to the point of substitution.
-
Tetrahydropyran Carbons: The carbons adjacent to the oxygen atom (C-2 and C-6) will be the most deshielded of the aliphatic carbons, appearing around 67 ppm. The carbon attached to the nitrogen (C-4) will be next, at approximately 55 ppm, followed by the remaining methylene carbons (C-3 and C-5) at around 33 ppm.
Experimental Protocol for NMR Data Acquisition
Figure 2. Workflow for NMR Data Acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer. Standard parameters for ¹H and ¹³C NMR should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Acquisition: For ¹H NMR, a spectral width of approximately 16 ppm is appropriate. For ¹³C NMR, a spectral width of about 240 ppm is standard.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Mass Spectral Data and Fragmentation Analysis (Predicted)
The expected mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).
Predicted Fragmentation Pathway:
Figure 3. Predicted Mass Spectrometry Fragmentation Pathway.
-
Molecular Ion: The molecular ion peak [M]⁺˙ is expected at m/z 230 and 232, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragments:
-
Loss of the tetrahydropyranyl radical would lead to a fragment corresponding to the 4-bromopyrazole cation at m/z 145/147.
-
Loss of a bromine radical from the molecular ion would result in a fragment at m/z 151.
-
Cleavage of the N-C bond between the pyrazole and tetrahydropyran rings could generate a tetrahydropyranyl cation at m/z 85.
-
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system such as GC-MS or LC-MS.
-
Ionization: Electron Ionization (EI) is a common technique for generating fragments. Electrospray Ionization (ESI) is a softer ionization method that would likely show a prominent protonated molecular ion [M+H]⁺.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data and Interpretation (Predicted)
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3150 | C-H stretch (pyrazole ring) | Medium |
| 2850-2960 | C-H stretch (THP ring) | Strong |
| 1500-1600 | C=N, C=C stretch (pyrazole ring) | Medium |
| 1050-1150 | C-O-C stretch (THP ring) | Strong |
| ~1040 | C-N stretch | Medium |
| 550-650 | C-Br stretch | Medium-Strong |
Interpretation:
-
The presence of both aromatic (pyrazole) and aliphatic (THP) C-H stretches will be evident.
-
The strong absorption due to the C-O-C ether linkage in the tetrahydropyran ring is a key diagnostic feature.
-
The characteristic absorptions of the pyrazole ring and the C-Br bond will also be present in the fingerprint region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. For a liquid or dissolved sample, a salt plate (e.g., NaCl) can be used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or solvent is first recorded and subtracted from the sample spectrum.
Conclusion
The comprehensive spectral analysis of this compound presented in this guide provides a robust framework for its identification and characterization. The combination of ¹H NMR, predicted ¹³C NMR, MS, and IR data, along with detailed interpretation and standardized experimental protocols, offers a self-validating system for ensuring the scientific integrity of research and development involving this compound. This guide serves as an authoritative resource for scientists, empowering them with the knowledge to confidently analyze and interpret the spectral properties of this important heterocyclic molecule.
References
The Strategic Functionalization of 4-Bromopyrazoles: A Technical Guide to Unlocking Molecular Diversity
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development, with its derivatives exhibiting a broad spectrum of biological activities.[1] Among the various synthetic handles used to elaborate the pyrazole core, the bromine atom at the 4-position stands out for its exceptional versatility. This technical guide provides an in-depth exploration of the reactivity of the bromine atom in 4-bromopyrazoles, offering researchers, scientists, and drug development professionals a comprehensive resource for strategic molecular design. We will delve into the key transformations, including transition-metal-catalyzed cross-coupling reactions, metal-halogen exchange, and the nuances of nucleophilic aromatic substitution, providing not only the "how" but, more importantly, the "why" behind these powerful synthetic methodologies.
Introduction: The Privileged Status of 4-Bromopyrazole
The pyrazole scaffold is a "biologically privileged" structure, frequently found in blockbuster drugs such as the COX-2 inhibitor Celecoxib.[2][3][4] The ability to controllably introduce a diverse array of substituents onto this core is paramount for fine-tuning pharmacological properties. 4-Bromopyrazole serves as a linchpin in this endeavor, acting as a versatile and highly reactive synthon.[5] Its utility spans from the synthesis of pharmaceuticals to agrochemicals, underscoring its importance as a fundamental building block in organic synthesis.[5] This guide will dissect the chemical behavior of the C4-bromine, providing a roadmap for its strategic manipulation.
The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and 4-bromopyrazoles are excellent substrates for these transformations.[6][7][8] These reactions proceed through a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][8]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, valued for the stability and low toxicity of the boronic acid coupling partners.[9] It provides a robust method for installing aryl, heteroaryl, and vinyl groups at the 4-position of the pyrazole ring.
Mechanistic Rationale: The reaction is initiated by the oxidative addition of the 4-bromopyrazole to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[9][10] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting efficient turnover.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles [11]
-
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture at 90-100 °C for 6-12 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Suzuki-Miyaura Coupling Reactions of 4-Bromopyrazoles
| Entry | 4-Bromopyrazole Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 95 | [11] |
| 2 | 4-Bromo-1-methylpyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Toluene | 100 | 92 | [12] |
| 3 | 4-Bromo-3,5-dimethylpyrazole | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF | 110 | 88 | [11] |
Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond, enabling the introduction of terminal alkynes onto the pyrazole ring.[13][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13][15]
Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles.[16] In the palladium cycle, oxidative addition of the 4-bromopyrazole to Pd(0) is followed by transmetalation with a copper(I) acetylide. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[16] Reductive elimination from the palladium center yields the alkynylated pyrazole.
Experimental Protocol: General Procedure for Sonogashira Coupling of 4-Bromopyrazoles
-
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 4-bromopyrazole derivative, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
-
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines and has been successfully applied to 4-bromopyrazoles.[17][18] This reaction allows for the coupling of a wide range of primary and secondary amines to the pyrazole core.
Mechanistic Rationale and Causality of Experimental Choices: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[17] The choice of ligand is critical and often requires bulky, electron-rich phosphines to promote the reductive elimination step and prevent β-hydride elimination, especially with amines bearing β-hydrogens.[19][20] The N-protection of the pyrazole ring can significantly influence reactivity, with N-trityl protected 4-bromopyrazoles often showing enhanced reactivity.[19]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Protected 4-Bromopyrazoles [21]
-
Materials:
-
N-Protected 4-bromopyrazole (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Pd(dba)₂ (10 mol%)
-
Bulky phosphine ligand (e.g., tBuDavePhos, 20 mol%)
-
Strong base (e.g., NaOtBu or K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene or xylene)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the N-protected 4-bromopyrazole, Pd(dba)₂, the phosphine ligand, and the base in a Schlenk tube.
-
Add the anhydrous solvent followed by the amine.
-
Seal the tube and heat the reaction mixture at 80-120 °C until the starting material is consumed. Microwave irradiation can also be employed to accelerate the reaction.[21]
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Metal-Halogen Exchange: A Gateway to Diverse Functionality
Metal-halogen exchange, particularly lithium-halogen exchange, offers a powerful alternative for the functionalization of 4-bromopyrazoles, especially for the introduction of electrophiles that are incompatible with palladium catalysis.[22][23] This reaction is typically very fast and must be performed at low temperatures to avoid side reactions.[24]
Mechanistic Considerations: The reaction involves the treatment of the 4-bromopyrazole with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C or lower).[22] This results in the formation of a 4-lithiopyrazole intermediate, which can then be quenched with a variety of electrophiles. The rate of exchange generally follows the trend I > Br > Cl.[22]
Diagram 2: Metal-Halogen Exchange and Subsequent Quench
Caption: Workflow for functionalization via metal-halogen exchange.
Potential Pitfalls: The Halogen Dance Researchers should be aware of a potential side reaction known as the "halogen dance," where the initially formed organometallic species can rearrange to a more thermodynamically stable isomer before being trapped by the electrophile.[25][26][27] Careful control of reaction conditions, such as temperature and addition rates, is crucial to minimize this phenomenon.
Nucleophilic Aromatic Substitution (SNAr): A More Challenging Pathway
Direct displacement of the bromine atom in 4-bromopyrazoles via a classical nucleophilic aromatic substitution (SNAr) mechanism is generally challenging.[5] Pyrazoles are electron-rich heterocyclic systems, which disfavors nucleophilic attack.[1][28]
For a successful SNAr reaction on a pyrazole ring, the presence of a strong electron-withdrawing group, typically positioned ortho or para to the leaving group, is required to activate the ring towards nucleophilic attack.[5] Without such activation, the high electron density of the pyrazole ring makes it a poor electrophile.[28] Therefore, for most synthetic applications involving the functionalization of the 4-position of pyrazole, the aforementioned cross-coupling and metal-halogen exchange reactions are the methods of choice.
Conclusion: A Versatile Toolkit for Pyrazole Functionalization
The bromine atom at the 4-position of the pyrazole ring is a remarkably versatile synthetic handle. Through a judicious choice of reaction conditions and reagents, researchers can access a vast chemical space of functionalized pyrazoles. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provide reliable and high-yielding methods for the formation of C-C and C-N bonds. For the introduction of a different set of functionalities, metal-halogen exchange offers a powerful, albeit more technically demanding, alternative. While direct nucleophilic substitution is generally not favored, it can be achieved under specific activating conditions. This guide provides a foundational understanding of these key transformations, empowering scientists in their pursuit of novel and impactful pyrazole-based molecules.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jmcct.com [jmcct.com]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. nobelprize.org [nobelprize.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 23. ethz.ch [ethz.ch]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 25. imperial.ac.uk [imperial.ac.uk]
- 26. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 27. researchgate.net [researchgate.net]
- 28. ishc.wp.st-andrews.ac.uk [ishc.wp.st-andrews.ac.uk]
An In-depth Technical Guide to the Stability of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific long-term stability data for this exact molecule is not extensively documented in public literature, this guide synthesizes field-proven insights from structurally related compounds and established principles of pharmaceutical stability testing to offer a robust framework for its evaluation. We will explore potential degradation pathways, detail a comprehensive forced degradation study protocol, and provide best practices for handling and storage. This document is intended to serve as a foundational resource for researchers to ensure the integrity and reliability of their work with this compound.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a bromine atom at the 4-position of the pyrazole ring, as seen in 4-bromo-1H-pyrazole, provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex and pharmacologically active molecules.[2] The N-1 substituent, in this case, a tetrahydro-2H-pyran (THP) group, is often incorporated to modulate physicochemical properties such as solubility and metabolic stability.
Given the critical role of molecular integrity in drug development, a thorough understanding of the stability of this compound is paramount for ensuring reproducible experimental results and for the development of safe and effective therapeutics.
Chemical Structure and Physicochemical Properties
-
IUPAC Name: this compound
-
CAS Number: 1040377-02-3[3]
-
Molecular Formula: C₈H₁₁BrN₂O
-
Molecular Weight: 231.1 g/mol [4]
Structural Features Influencing Stability:
-
Pyrazole Ring: Generally aromatic and relatively stable, but susceptible to electrophilic attack and certain oxidative conditions.
-
C-Br Bond: The carbon-bromine bond on the pyrazole ring is a potential site for nucleophilic substitution or reductive dehalogenation, particularly under harsh conditions or in the presence of certain metals.
-
Tetrahydro-2H-pyran (THP) Ring: As a saturated ether, the THP ring is generally stable. However, the ether linkage can be susceptible to cleavage under strong acidic conditions.
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value/Information | Source |
| CAS Number | 1040377-02-3 | [3] |
| Molecular Formula | C₈H₁₁BrN₂O | [4] |
| Molecular Weight | 231.1 g/mol | [4] |
| Appearance | Typically a powder or solid | [5] |
| Purity | ≥95% (as commercially available) | [3] |
| Storage | Recommended sealed, dry, low temperature | [5] |
Potential Degradation Pathways
Forced degradation studies are designed to intentionally degrade a compound to identify potential degradation products and pathways.[6][7] Based on the structure of this compound, several degradation pathways can be hypothesized.
Caption: Potential Degradation Pathways
Hydrolytic Degradation
-
Acidic Conditions: The N-glycosidic bond linking the pyrazole to the THP ring is susceptible to cleavage under strong acidic conditions, which could lead to the formation of 4-bromo-1H-pyrazole and tetrahydropyran-4-ol.
-
Basic Conditions: The compound is expected to be more stable under basic conditions. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to minor degradation.
Oxidative Degradation
Oxidizing agents such as hydrogen peroxide can lead to the formation of N-oxides or potentially cause cleavage of the pyrazole ring.[8]
Thermal Degradation
As a solid, the compound is likely stable at ambient temperatures. At elevated temperatures, decomposition may occur. The melting point would be a key parameter to determine the upper limit for thermal stress testing.
Photolytic Degradation
Exposure to UV or visible light may induce photodecomposition. The carbon-bromine bond can be susceptible to homolytic cleavage upon UV irradiation, leading to debromination or other radical-mediated reactions.
A Framework for Stability Assessment: Forced Degradation Protocol
The following section outlines a comprehensive protocol for conducting forced degradation studies on this compound.[9] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[10]
Caption: Forced Degradation Experimental Workflow
Materials and Reagents
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Class A volumetric flasks and pipettes
Analytical Method
A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or ammonium acetate). Detection can be performed using a UV detector (e.g., at 220 nm) and a mass spectrometer to identify degradation products.
Experimental Procedures
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
1. Acid Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
- Incubate the solution at 60°C for 24 hours.
- At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
- Incubate the solution at 60°C for 24 hours.
- At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
3. Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.
- Keep the solution at room temperature for 24 hours, protected from light.
- At specified time points, withdraw an aliquot, dilute, and analyze by HPLC.
4. Thermal Degradation (Solid State):
- Place a known amount of the solid compound in a vial and heat in an oven at 80°C for 7 days.
- At specified time points, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.
5. Photostability:
- Expose the solid compound and a solution (in a photostable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
- A control sample should be wrapped in aluminum foil to protect it from light.
- Analyze the samples by HPLC.
Data Interpretation and Reporting
All quantitative results from the forced degradation studies should be tabulated for clear comparison.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 24 h | 60°C | [Data] | [Data] | [Data] |
| 0.1 M NaOH | 24 h | 60°C | [Data] | [Data] | [Data] |
| 3% H₂O₂ | 24 h | Room Temp | [Data] | [Data] | [Data] |
| Thermal (Solid) | 7 days | 80°C | [Data] | [Data] | [Data] |
| Photolytic | ICH Q1B | Ambient | [Data] | [Data] | [Data] |
Recommendations for Handling and Storage
Based on the potential degradation pathways, the following handling and storage recommendations are proposed:
-
Storage: The compound should be stored in a well-sealed container, protected from light, at a low temperature (e.g., 2-8°C).[5][11] An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation.[11]
-
Handling: Avoid exposure to strong acids and oxidizing agents. When preparing solutions, use freshly prepared solvents and protect from prolonged exposure to light.
Conclusion
This guide provides a comprehensive framework for assessing the stability of this compound. While specific experimental data is limited, the principles outlined here, derived from the study of related chemical structures and established regulatory guidelines, offer a robust starting point for any researcher or drug developer. A thorough understanding and implementation of forced degradation studies are critical for ensuring the quality, safety, and efficacy of potential drug candidates derived from this versatile chemical scaffold.
References
- 1. Buy 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 1040377-02-3 Cas No. | 4-Bromo-1-tetrahydro-2H-pyran-4-yl-1H-pyrazole | Apollo [store.apolloscientific.co.uk]
- 4. scbt.com [scbt.com]
- 5. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, CasNo.82099-98-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Solubility is a critical physicochemical parameter that dictates a compound's utility in synthesis, formulation, and biological screening. This document synthesizes theoretical principles with predictive analysis and provides a robust experimental framework for researchers. We will deconstruct the molecule's structural components to predict its behavior in various organic solvents, offer a detailed protocol for empirical solubility determination, and discuss the key factors influencing dissolution. This guide is intended for researchers, chemists, and drug development professionals seeking to effectively utilize this compound in their work.
Introduction: Compound Profile and the Imperative of Solubility
This compound (Molecular Formula: C₈H₁₁BrN₂O, Molecular Weight: 231.09 g/mol ) is a substituted pyrazole derivative.[1] The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its versatile biological activities and its ability to act as a bioisostere for other aromatic rings, often improving physicochemical properties like lipophilicity and solubility.[2]
The solubility of an active compound is a pivotal factor that influences every stage of the development pipeline, from synthetic workup and purification to formulation and ultimately, bioavailability. A thorough understanding of a compound's solubility profile is not merely academic; it is a prerequisite for efficient and successful research and development. This guide provides the foundational knowledge required to handle and effectively solubilize this compound.
Theoretical Solubility Analysis: A Structure-Based Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[3] To predict the solubility of this compound, we must analyze the contributions of its distinct structural motifs.
-
Pyrazole Core: The five-membered pyrazole ring is aromatic and contains two nitrogen atoms. One nitrogen atom acts as a hydrogen bond donor (N-H), while the other can act as a hydrogen bond acceptor. This duality allows for interactions with a range of polar solvents.[2]
-
Bromo Substituent: The bromine atom at the C4 position is electron-withdrawing and significantly increases the molecule's lipophilicity and molecular weight. This moiety favors interactions with less polar, more hydrophobic solvents.
-
Tetrahydro-2H-pyran (THP) Group: This saturated heterocyclic ring, attached at the N1 position of the pyrazole, is a key determinant of solubility. While it contains a polar ether linkage (-O-), the overall character of the six-membered ring is aliphatic and non-polar. It adds steric bulk and significantly increases the compound's non-polar surface area, which is expected to decrease solubility in highly polar solvents like water but enhance it in solvents of intermediate and low polarity.
Prediction: Based on this structural analysis, this compound is predicted to be poorly soluble in water but should exhibit moderate to high solubility in a range of common organic solvents. Its solubility will likely be highest in moderately polar aprotic solvents that can accommodate both the polar pyrazole core and the non-polar THP and bromo substituents.
Predictive Solubility Profile
While empirical data is the gold standard, a predictive profile provides a crucial starting point for experimental design. The following table summarizes the expected solubility of the title compound across a spectrum of organic solvents categorized by their polarity.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl group can hydrogen bond with the pyrazole nitrogens, but the overall non-polar character of the solute may limit high solubility. |
| Water | Very Low / Insoluble | The large non-polar surface area from the bromo and THP groups outweighs the polar contribution of the pyrazole ring.[4][5] | |
| Polar Aprotic | Dichloromethane (DCM) | High | DCM's polarity is well-suited to solubilize both the polar and non-polar regions of the molecule. |
| Tetrahydrofuran (THF) | High | Structurally similar to the THP group, THF is an excellent solvent for this class of compounds. | |
| Acetone | High | The ketone can act as a hydrogen bond acceptor for the pyrazole N-H, and its overall polarity is suitable.[4] | |
| Acetonitrile (ACN) | Moderate to High | ACN is highly polar and may be less effective than DCM or THF but should still be a viable solvent. | |
| Dimethylformamide (DMF) | High | A powerful polar aprotic solvent capable of disrupting intermolecular forces. | |
| Dimethyl Sulfoxide (DMSO) | High | A highly effective polar aprotic solvent, often used for compounds with poor solubility. | |
| Non-Polar | Hexanes, Heptane | Low to Very Low | These solvents lack the polarity to effectively interact with the pyrazole core's polar nature. |
| Toluene | Moderate | The aromatic ring of toluene can engage in π-π stacking with the pyrazole ring, potentially aiding solubility. | |
| Diethyl Ether | Moderate | The ether oxygen offers some polarity, but the dominant alkyl chains make it less effective than THF or DCM. |
Experimental Protocol for Solubility Determination
This section provides a standardized, step-by-step protocol for the qualitative and semi-quantitative determination of solubility. The methodology is designed to be self-validating by progressing through a logical sequence of solvents.
Materials and Reagents
-
This compound (solute)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Small glass vials (e.g., 2 mL) with screw caps
-
Graduated micropipettes
-
A selection of organic solvents (HPLC grade or equivalent): Dichloromethane, Methanol, Acetone, Toluene, Hexane, etc.
-
Safety Equipment: Safety goggles, lab coat, and appropriate chemical-resistant gloves.[6][7]
Experimental Workflow Diagram
The following diagram outlines the decision-making process for systematically testing solubility.
Caption: Experimental workflow for semi-quantitative solubility testing.
Step-by-Step Procedure
The causality for each step is explained to ensure a robust and logical process.
-
Preparation: Accurately weigh approximately 5.0 mg of this compound into a clean, dry glass vial. The precise measurement is critical for calculating the final concentration.
-
Initial Solvent Addition: Add 0.5 mL of the first test solvent (e.g., Dichloromethane) to the vial using a calibrated micropipette. This creates an initial test concentration of 10 mg/mL.
-
Mixing: Cap the vial securely and vortex vigorously for 60 seconds. This step is crucial to break down aggregates and provide sufficient kinetic energy to overcome the crystal lattice energy, ensuring the system approaches equilibrium.[8]
-
Observation: Let the vial stand undisturbed for at least 5 minutes. Observe the solution against a dark background.
-
If a clear, homogenous solution forms: The compound is considered "soluble" at ≥10 mg/mL. Proceed to test the next solvent.
-
If solid material remains or the solution is hazy: The compound is not fully soluble at 10 mg/mL. Proceed to the next step.
-
-
Dilution Step: Add another 0.5 mL of the same solvent to the vial, bringing the total volume to 1.0 mL and the effective concentration to 5 mg/mL.
-
Repeat Mixing and Observation: Repeat steps 3 and 4.
-
If a clear solution now forms: The compound is considered "soluble" with a solubility between 5 and 10 mg/mL.
-
If solid material still remains: The compound is considered "sparingly soluble" or "insoluble" at <5 mg/mL in this solvent.
-
-
Systematic Testing: Repeat this entire process for each solvent of interest, using a fresh, dry vial and a new 5 mg sample of the compound for each solvent to avoid cross-contamination. It is logical to test solvents in an order that reflects the predictive profile (e.g., start with DCM or THF).[9]
Key Factors Influencing Solubility
Several physical and chemical factors can influence the dissolution process. Understanding these allows for troubleshooting and optimization.
Caption: Interacting factors that determine the final solubility outcome.
-
Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature.[3][4] This is because the additional thermal energy helps to overcome the intermolecular forces in the solid state (lattice energy). If a compound shows poor solubility at room temperature, gentle warming may improve it, though care must be taken to avoid solvent evaporation or compound degradation.
-
Purity of Solute and Solvent: Impurities can significantly alter solubility. The presence of water in an aprotic organic solvent is a common issue that can drastically reduce the solubility of non-polar compounds. Always use high-purity, dry solvents for reliable and reproducible results.
-
Kinetic vs. Thermodynamic Solubility: The protocol above measures thermodynamic solubility by allowing the system time to reach equilibrium. Be aware of the potential for forming supersaturated solutions, which are kinetically stable but will eventually precipitate. Scratching the inside of the vial can sometimes induce precipitation from a supersaturated state.
Conclusion
This compound possesses a hybrid structure with both polar and significant non-polar characteristics. This duality dictates its solubility profile, leading to a prediction of poor aqueous solubility but good to excellent solubility in moderately polar aprotic solvents such as Dichloromethane, THF, and Acetone. While this guide provides a robust theoretical and predictive framework, it is imperative that these predictions are confirmed through the systematic experimental protocol outlined herein. A precise understanding of this compound's solubility is the first step toward its successful application in any research or development endeavor.
References
- 1. 4-Bromo-1-tetrahydro-2H-pyran-4-yl-1H-pyrazole - Amerigo Scientific [amerigoscientific.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. chem.ws [chem.ws]
- 9. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide on the Structural Analogs of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold is a cornerstone in contemporary medicinal chemistry, functioning as an adaptable framework for creating a multitude of biologically active compounds. This guide offers a detailed examination of the structural analogs of this core, emphasizing strategic design, synthesis, and potential therapeutic uses. We explore the fine balance between structural changes and biological effects, providing practical insights into the reasoning behind experimental decisions. This document aims to be a comprehensive resource, complete with detailed protocols and authoritative citations, to help researchers in the challenging field of drug discovery.
Introduction: The Strategic Importance of the Pyrazole-Tetrahydropyran Scaffold
The combination of a pyrazole ring and a tetrahydropyran (THP) group results in a distinct chemical structure with considerable promise in drug design. The pyrazole core, a five-membered aromatic heterocycle with two neighboring nitrogen atoms, is a recognized pharmacophore present in many approved drugs.[1][2][3][4][5] Its capacity to serve as both a hydrogen bond donor and acceptor, along with its metabolic stability, makes it a desirable element for interacting with biological targets.[1]
The tetrahydropyran ring, a saturated six-membered ether, is often used as a bioisostere for less stable groups. Its main function is to boost solubility, enhance pharmacokinetic properties, and offer a firm, three-dimensional structure that can position other functional groups for ideal target binding. The specific connection at the 4-position of the THP ring in the primary compound provides a clear point for additional chemical development.
The bromine atom at the 4-position of the pyrazole ring is a crucial functional point.[6] It allows for a variety of modifications through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the addition of a wide range of substituents to explore chemical possibilities and enhance potency and selectivity.
This guide will systematically review the structural analogs derived from this compound, establishing a solid basis for the logical design and creation of new therapeutic agents.
Strategic Modifications of the Core Scaffold: A Gateway to Diverse Bioactivity
The study of structural analogs of this compound can be methodically undertaken by focusing on changes at three main locations: the pyrazole ring, the tetrahydropyran moiety, and the bromine atom.
2.1. Diversification at the Pyrazole Ring (Position 4)
The bromine atom at the C4 position is the most frequent site for introducing structural variety. The electron-rich character of the pyrazole ring supports a range of metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a highly effective and commonly used technique for creating carbon-carbon bonds. For our core scaffold, it permits the addition of numerous aryl and heteroaryl substituents, which can significantly affect the compound's biological activity by forming new interactions with the target protein, like pi-stacking or hydrophobic interactions.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are generally used. The selection of the catalyst and ligand is vital and often relies on the electronic properties of the coupling partners. For electron-rich pyrazoles, a more electron-rich phosphine ligand can increase the rate of oxidative addition.
-
Base: A base, like sodium carbonate, potassium carbonate, or cesium carbonate, is necessary to activate the boronic acid or ester. The choice of base can affect the reaction speed and selectivity.
-
Solvent System: A mix of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic components of the reaction.
Authoritative Grounding: The mechanism and practical use of the Suzuki-Miyaura coupling are thoroughly described in many organic chemistry textbooks and review articles. For a detailed overview, consult the key reviews by Miyaura and Suzuki.
The Sonogashira coupling facilitates the addition of alkynyl groups, which can serve as rigid linkers or engage in hydrogen bonding. This modification can be especially helpful for examining deep, narrow binding pockets in a target protein.
Causality Behind Experimental Choices:
-
Catalyst System: A dual-catalyst system with a palladium(0) complex and a copper(I) salt (e.g., CuI) is usually employed. The palladium catalyst aids the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the alkyne and neutralize the HX byproduct.
Authoritative Grounding: The Sonogashira coupling is a fundamental technique in modern organic synthesis. Its mechanism and uses are widely covered in chemical literature.
2.2. Modifications of the Tetrahydropyran (THP) Moiety
While the THP ring is often seen as a way to enhance physicochemical properties, its structure can also be altered to adjust biological activity.[7] Tetrahydropyran and its derivatives have been utilized as NK1 receptor antagonists for treating depression and mood disorders.[8]
Adding substituents to the THP ring can create new points of interaction with the target or help adjust the compound's ADME (absorption, distribution, metabolism, and excretion) properties. For instance, adding a hydroxyl group could create a new hydrogen bonding opportunity, while a fluorine atom could prevent metabolism at a certain site.
The THP ring can be substituted with other saturated heterocycles, like piperidine, morpholine, or cyclohexane, to see how ring heteroatoms and conformational shapes affect biological activity. This is a standard approach in medicinal chemistry for refining a lead compound.
2.3. Alterations to the Pyrazole Core
Although less frequent than changes at the C4 position, direct functionalization of other positions on the pyrazole ring (C3 and C5) can be done, usually needing a different synthetic starting point. These changes can significantly affect the electronic characteristics and hydrogen bonding abilities of the pyrazole core.
Synthetic Strategies and Experimental Protocols
The effective synthesis of structural analogs of this compound depends on reliable and consistent synthetic methods. This section offers comprehensive, step-by-step procedures for important transformations.
3.1. Synthesis of the Core Scaffold: this compound
The creation of the main compound usually involves a sequence of several steps.
Workflow Diagram:
Caption: Synthetic workflow for the core scaffold.
Experimental Protocol:
-
Step 1: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add malonaldehyde bis(dimethyl acetal) (1.2 eq) and a small amount of acetic acid.
-
Heat the mixture to reflux and check the reaction's progress by TLC until it is complete.
-
Cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the raw product by column chromatography on silica gel.
-
-
Step 2: Bromination to yield this compound
-
Dissolve the product from Step 1 (1.0 eq) in a solvent like dichloromethane or chloroform.
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) in parts.
-
Let the reaction warm to room temperature and stir until the initial material is gone (as checked by TLC).
-
Stop the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.[9][10]
-
Trustworthiness: This protocol is a self-verifying system. The progress of each step can be tracked with standard analytical methods like Thin Layer Chromatography (TLC), and the identity and purity of the intermediate and final products should be verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
3.2. Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general method for coupling this compound with a standard arylboronic acid.
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol:
-
Reaction Setup:
-
In a reaction container, mix this compound (1.0 eq), the chosen arylboronic acid (1.2 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).
-
Evacuate and refill the container with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add a degassed mix of a suitable organic solvent (e.g., 1,4-dioxane) and water (usually in a 4:1 to 10:1 ratio).
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 80-100 °C and stir well.
-
Monitor the reaction's progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is finished, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in a vacuum.
-
Purify the raw product by flash column chromatography on silica gel.
-
Structure-Activity Relationship (SAR) Insights and Data Presentation
The methodical creation and biological testing of analogs help develop a structure-activity relationship (SAR) model. This model is essential for guiding the improvement of lead compounds.
Logical Relationship Diagram:
Caption: Iterative cycle of SAR-driven drug discovery.
Data Presentation:
The biological data for a set of analogs should be shown in a clear and simple table to make comparison and analysis easier.
Table 1: Hypothetical SAR Data for Analogs Targeting Kinase X
| Compound ID | R Group (at C4 of Pyrazole) | IC₅₀ (nM) for Kinase X |
| 1 | -Br (Core Scaffold) | >10,000 |
| 2a | -Phenyl | 5,200 |
| 2b | -4-Fluorophenyl | 2,100 |
| 2c | -4-Methoxyphenyl | 850 |
| 2d | -3-Pyridyl | 450 |
| 2e | -2-Thienyl | 1,200 |
Interpretation of Hypothetical Data:
From this speculative data, we can make some initial SAR observations:
-
Adding an aryl group at the C4 position is vital for activity (compare compound 1 to 2a-e ).
-
Electron-donating substituents on the phenyl ring seem to be advantageous (compare 2c to 2a and 2b ).
-
Adding a heteroaryl group, like a pyridyl ring, can greatly increase potency (2d ), possibly by forming a new hydrogen bond with the target protein.
Conclusion and Future Directions
The this compound core is a very flexible and promising basis for creating new therapeutic agents. Its ease of synthesis, especially at the C4 position, enables the quick creation of varied chemical libraries. The knowledge gained from methodical SAR studies can inform the logical design of more powerful and selective compounds.
Future research in this field should concentrate on:
-
Exploring a broader range of cross-coupling reactions: Besides Suzuki and Sonogashira, other reactions like Buchwald-Hartwig amination or cyanation could produce new analogs with distinct biological effects.
-
Detailed investigation of THP modifications: A more extensive study of substitutions and bioisosteric replacements for the THP ring could result in compounds with better pharmacokinetic characteristics.
-
Computational modeling and simulation: Using computer-based tools can help explain observed SAR and forecast the activity of new designs, thus speeding up the drug discovery process.
By combining modern synthetic techniques with logical drug design principles, the full capabilities of this valuable scaffold can be realized, leading to the discovery of future-generation treatments.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. royal-chem.com [royal-chem.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.mx [scielo.org.mx]
Methodological & Application
The Strategic Application of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in Palladium-Catalyzed Suzuki Coupling Reactions
<APPLICATION NOTE & PROTOCOLS >
Introduction: The Significance of the Tetrahydropyran-Pyrazole Scaffold in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in contemporary organic synthesis, prized for its robustness, mild reaction conditions, and tolerance of a vast array of functional groups.[1][2] This palladium-catalyzed carbon-carbon bond formation is indispensable in the pharmaceutical and fine chemical industries.[3] A key area of its application is in the synthesis of complex heterocyclic structures, which form the core of many therapeutic agents.
Among these, the pyrazole motif is of particular interest due to its prevalence in biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[4][5] When coupled with a tetrahydropyran (THP) ring, the resulting scaffold offers a unique combination of properties highly desirable in drug design. The THP moiety, a saturated cyclic ether, can be considered a bioisostere of a cyclohexane ring but with reduced lipophilicity and the potential for hydrogen bond acceptance through its oxygen atom.[6] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[6] The specific compound, 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, therefore, represents a valuable building block for accessing novel chemical entities with potentially enhanced pharmacological properties.[7][8]
This guide provides a comprehensive overview of the application of this compound in Suzuki coupling reactions, detailing the underlying mechanistic principles, offering a validated experimental protocol, and discussing key considerations for successful implementation.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the Suzuki-Miyaura reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The catalytic cycle, centered around a palladium complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9]
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) species into the carbon-bromine bond of this compound. This step forms a Palladium(II) complex. The electron-rich nature of the pyrazole ring can influence the rate of this step.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10] The choice of base is therefore critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the pyrazole and the organic group from the boronic acid, with the concomitant regeneration of the catalytically active Palladium(0) species. This step is typically fast and irreversible.
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)Ln(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Ar_R [label="Ar-Pd(II)Ln(R)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetalation [label="R-B(OH)2, Base"]; Transmetalation -> PdII_Ar_R; PdII_Ar_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"];
// Invisible nodes and edges for layout {rank=same; Pd0; Product;} } enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Validated Approach
This section outlines a detailed, step-by-step protocol for a typical Suzuki coupling reaction using this compound and a representative arylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equiv.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with a small amount of water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Silica gel for column chromatography
Reaction Setup and Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the chosen arylboronic acid, and the base.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent system. The addition of a small amount of water to the organic solvent is often beneficial for dissolving the inorganic base and facilitating the transmetalation step.[2]
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11][12]
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Reactants:\n- Bromo-pyrazole\n- Boronic Acid\n- Base", fillcolor="#F1F3F4", fontcolor="#202124"]; degas [label="Degas System\n(Evacuate/Backfill with N2/Ar)", fillcolor="#FBBC05", fontcolor="#202124"]; add_catalyst [label="Add Pd Catalyst\nand Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; heat [label="Heat and Stir\n(80-110 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Reaction\n(TLC, LC-MS)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="Characterization\n(NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reagents; reagents -> degas; degas -> add_catalyst; add_catalyst -> heat; heat -> monitor; monitor -> workup [label="Complete"]; monitor -> heat [label="Incomplete"]; workup -> purify; purify -> characterize; characterize -> end; } enddot Caption: A streamlined experimental workflow for the Suzuki coupling reaction.
Key Parameters and Optimization
The success of the Suzuki coupling reaction with this compound hinges on the careful selection of several key parameters.
| Parameter | Common Choices | Expert Insights & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Buchwald ligands | For heteroaryl bromides like our substrate, catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos can be highly effective in promoting oxidative addition.[14][15] Pd(dppf)Cl₂ is a robust and generally reliable choice. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base is crucial and often substrate-dependent. Stronger bases like K₃PO₄ can be effective but may not be compatible with base-sensitive functional groups.[16] Cs₂CO₃ is often a good choice for challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF/H₂O | A biphasic solvent system is commonly employed to dissolve both the organic substrates and the inorganic base.[2][17] The ratio of organic solvent to water can be optimized to balance solubility and reaction rate. |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Alkylboronic esters | The purity of the boronic acid is paramount, as impurities can poison the catalyst.[18] For less stable boronic acids, the corresponding boronate esters (e.g., pinacol esters) can offer enhanced stability. |
Troubleshooting and Self-Validation
Even with a well-defined protocol, challenges can arise. Below are common issues and strategies for validation and troubleshooting.
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active and the reaction is performed under strictly anaerobic conditions. Catalyst poisoning by impurities in the starting materials or solvents is a common issue.[18]
-
Inefficient Transmetalation: The choice of base and the presence of water are critical. Experiment with different bases and solvent/water ratios.
-
-
Side Reactions:
-
Protodebromination: This is the replacement of the bromine atom with a hydrogen, leading to the debrominated pyrazole. This can be promoted by the presence of a base and a hydrogen source.[19] Using milder bases or anhydrous conditions might mitigate this.
-
Homocoupling of Boronic Acid: This side reaction can be minimized by the slow addition of the boronic acid or by using a slight excess of the bromo-pyrazole.
-
-
Validation of Results:
-
Spectroscopic Confirmation: Unambiguous characterization of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is essential to confirm the desired structure and rule out isomers or byproducts.
-
Purity Analysis: The purity of the final compound should be assessed by HPLC or qNMR to ensure it meets the required standards for subsequent applications.
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel, medicinally relevant compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanistic principles and carefully optimizing the reaction parameters—particularly the choice of catalyst, base, and solvent—researchers can efficiently construct a diverse library of substituted pyrazoles. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of innovative molecular architectures for drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Buy 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole [smolecule.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. 4-Bromo-1-tetrahydro-2H-pyran-4-yl-1H-pyrazole - Amerigo Scientific [amerigoscientific.com]
- 8. 1040377-02-3 Cas No. | 4-Bromo-1-tetrahydro-2H-pyran-4-yl-1H-pyrazole | Apollo [store.apolloscientific.co.uk]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. vapourtec.com [vapourtec.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 18. nbinno.com [nbinno.com]
- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Suzuki-Miyaura Cross-Coupling of 4-Bromopyrazoles: A Guide to Synthesis and Optimization
An Application Guide for Researchers
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1][4] The reaction's popularity in academic and industrial settings, particularly in drug development, stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[5][6]
Pyrazoles and their derivatives are a critical class of N-heterocycles, frequently incorporated into the core structures of pharmacologically active compounds.[7] Their presence in numerous commercially available drugs highlights their role as privileged scaffolds in medicinal chemistry. The synthesis of substituted biaryl pyrazoles via Suzuki coupling is therefore a highly relevant transformation for drug discovery professionals aiming to generate novel molecular entities with potential therapeutic value.[5][7]
This guide provides a comprehensive overview and a detailed experimental protocol for the Suzuki-Miyaura coupling of 4-bromopyrazoles. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology but also the underlying principles and expert insights required for successful execution and troubleshooting.
The Catalytic Cycle: Mechanism of Action
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to optimizing reaction conditions and troubleshooting unexpected outcomes. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 4-bromopyrazole. This step forms a square-planar Pd(II) complex.[4]
-
Transmetalation: This is the crucial bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron reagent by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.[10][11][12]
-
Reductive Elimination: The two organic groups (the pyrazole and the aryl group) on the Pd(II) complex are eliminated to form the final C-C coupled product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8]
Expertise & Experience: Causality Behind Experimental Choices
The success of a Suzuki coupling, especially with heteroaryl halides like 4-bromopyrazoles, is highly dependent on the careful selection of each reaction component. N-heterocycles can present unique challenges, including catalyst inhibition via coordination of the nitrogen lone pair to the palladium center and a higher propensity for side reactions like dehalogenation.[13][14]
Catalyst and Ligand Selection
The choice of palladium source and, more critically, the phosphine ligand, is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern, more challenging couplings often require more sophisticated systems.[15]
-
Palladium Pre-catalysts: Sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. They are typically reduced in situ to the active Pd(0) species.[15] Modern pre-catalysts, such as Buchwald's G2 or G3 palladacycles (e.g., XPhos Pd G2), are often preferred as they are air-stable and efficiently generate the active monoligated Pd(0) species, leading to more reliable results, especially for difficult substrates.[16][17]
-
Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity. For N-heterocyclic substrates, bulky, electron-rich biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior.[18][19] These ligands promote rapid oxidative addition and reductive elimination, which can outcompete side reactions and prevent catalyst deactivation.[14]
The Critical Role of the Base
The base is not a passive component; it is essential for activating the boronic acid for transmetalation.[11][12][20] The choice of base can dramatically affect yield and reaction rate.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[12] Cesium carbonate is often used for difficult couplings due to its high solubility in organic solvents. Potassium phosphate is a strong base that is particularly effective with sterically hindered substrates.[19]
-
Base Strength & Substrate Sensitivity: For substrates with base-sensitive functional groups (e.g., esters), a milder base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF) may be necessary to prevent hydrolysis or other side reactions.[2][10]
Solvent Systems
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Aprotic Solvents: Ethers like 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents like toluene, are widely used.[4]
-
Biphasic Systems: Often, a small amount of water is added to the organic solvent.[1] This helps to dissolve the inorganic base and facilitates the formation of the reactive boronate species. A common ratio is 4:1 or 5:1 of organic solvent to water.[15] For substrates prone to hydrolysis or protodeborylation (a side reaction where the boronic acid is replaced by a hydrogen), anhydrous conditions may be preferable.[4]
Experimental Workflow and Protocol
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of a 4-bromopyrazole with a generic arylboronic acid.
Detailed Step-by-Step Protocol
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., SPhos, 5.5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stir bar, condenser, inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry the reaction vessel and condenser under vacuum and allow them to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the cooled vessel, add the 4-bromopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), base (K₃PO₄, 2.0 equiv), palladium pre-catalyst (Pd₂(dba)₃, 0.025 equiv), and phosphine ligand (SPhos, 0.055 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or screw cap, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5:1 Dioxane:Water, to achieve a concentration of ~0.1 M with respect to the 4-bromopyrazole) via syringe.
-
Reaction: Place the vessel in a preheated oil bath (typically 80–110 °C) and stir vigorously for the duration of the reaction (typically 4–24 hours).[8]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-bromopyrazole is consumed.[19][21][22]
-
Work-up: a. Once complete, remove the vessel from the heat and allow it to cool to room temperature. b. Dilute the reaction mixture with an organic solvent like ethyl acetate. c. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[3] d. Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[19]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-arylpyrazole product.[8]
Trustworthiness: A Self-Validating System
To ensure reproducibility and reliability, the protocol must incorporate in-process controls and validation steps.
-
Inert Technique: The rigorous exclusion of oxygen is critical, as O₂ can oxidize the active Pd(0) catalyst and phosphine ligands, leading to reaction failure. The use of Schlenk lines or glove boxes and degassed solvents is a hallmark of a robust protocol.
-
Reagent Quality: The purity of the boronic acid is crucial. Impurities can poison the catalyst.[23] It's also important to note that boronic acids can dehydrate to form cyclic anhydrides (boroxines), which may react more slowly. Using fresh, high-purity reagents is recommended.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS provides real-time data on the reaction's progress.[24][25] This allows the researcher to confirm the formation of the product and determine the optimal reaction time, preventing unnecessary heating that could lead to byproduct formation.
Data Summary: Representative Conditions for 4-Bromopyrazoles
The following table summarizes various successful conditions reported in the literature for the Suzuki-Miyaura coupling of 4-bromopyrazoles, illustrating the flexibility of the methodology.
| 4-Bromopyrazole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [26] |
| 4-Bromo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 95 | [27] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Styrylboronic acid | XPhos-Pd-G2 / XPhos | K₂CO₃ | EtOH/H₂O | 120 (MW) | 85 | [16][17] |
| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 93 | [16] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Poor quality boronic acid.3. Insufficiently active catalyst/ligand system.4. Base is too weak. | 1. Ensure rigorous inert atmosphere and use degassed solvents.2. Use fresh, high-purity boronic acid.3. Switch to a more active system (e.g., a Buchwald ligand/pre-catalyst).4. Try a stronger base like K₃PO₄ or Cs₂CO₃.[19] |
| Dehalogenation of Starting Material | 1. The N-H proton of an unprotected pyrazole can be deprotonated, increasing electron density and promoting side reactions.2. Reaction temperature is too high or time is too long. | 1. Protect the pyrazole nitrogen with a suitable group (e.g., Boc, SEM). Some protecting groups may be cleaved under reaction conditions.[28]2. Use a more active catalyst to allow for lower reaction temperatures and shorter times. |
| Protodeborylation of Boronic Acid | 1. Presence of excess water or protic solvents.2. Boronic acid is unstable under the reaction conditions. | 1. Reduce the amount of water or run the reaction under anhydrous conditions.2. Switch to the corresponding boronate ester (e.g., pinacol ester), which is often more stable. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions [nanochemres.org]
- 7. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 21. shoko-sc.co.jp [shoko-sc.co.jp]
- 22. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 23. nbinno.com [nbinno.com]
- 24. azom.com [azom.com]
- 25. vapourtec.com [vapourtec.com]
- 26. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium Catalysts for Suzuki Coupling of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Suzuki coupling of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, a key heterocyclic building block in medicinal chemistry.[3][4] We delve into the rationale behind catalyst selection, offering detailed, field-proven protocols for state-of-the-art palladium systems, and provide troubleshooting guidance to navigate the specific challenges posed by this heteroaryl substrate.
Introduction: The Strategic Importance of Pyrazole Coupling
The pyrazole moiety is a privileged scaffold in numerous biologically active molecules, and the ability to functionalize it at the C4 position is critical for developing new chemical entities.[3][5] The Suzuki-Miyaura reaction offers a powerful method for introducing aryl, heteroaryl, or vinyl groups at this position, significantly expanding the accessible chemical space for drug discovery programs.
However, the successful coupling of heteroaryl halides like this compound is not trivial. The electron-rich nature of the pyrazole ring can lead to catalyst inhibition, and the presence of multiple heteroatoms can complicate the catalytic cycle.[4][6] Therefore, the choice of the palladium catalyst, specifically the ligand system, is paramount for achieving high yields and reaction efficiency. This guide focuses on two classes of highly effective, modern catalysts: Buchwald's biaryl phosphine ligands and N-Heterocyclic Carbene (NHC) based systems.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational problem-solving and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]
-
Oxidative Addition: An active Pd(0) species inserts into the carbon-bromine bond of the pyrazole substrate. This is often the rate-determining step of the cycle.[1][9] The efficiency of this step is heavily influenced by the ligand on the palladium center.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group.[7][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][11]
Catalyst Selection Rationale: Navigating the Options
For challenging heteroaryl bromides, the choice of ligand is crucial for stabilizing the palladium catalyst and promoting efficient turnover.[12][13] We recommend moving beyond traditional ligands like PPh₃, which often prove inadequate for this substrate class.
| Catalyst System | Key Ligand Type | Rationale & Advantages | Recommended Precatalyst |
| Buchwald Systems | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) | • Promotes rapid oxidative addition of electron-rich heteroaryl halides.[12][14]• Steric bulk favors the formation of monoligated Pd(0) species, which are highly active.[12]• Enhances catalyst stability and longevity.[6] | XPhos Pd G2/G3/G4 |
| NHC Systems | N-Heterocyclic Carbenes (e.g., IPr, SIPr) | • Forms highly stable and active Pd-NHC complexes.• Excellent functional group tolerance and often effective with a wide range of substrates.[15]• PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts are air- and moisture-stable, simplifying handling.[15] | PEPPSI™-IPr |
Experimental Protocols
The following protocols are designed as robust starting points. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki Coupling using XPhos Pd G2
This protocol leverages a modern Buchwald precatalyst known for its high activity with heteroaryl halides.[16][17]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
XPhos Pd G2 (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar, add this compound, the boronic acid, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.
-
Add the XPhos Pd G2 precatalyst to the flask.
-
Via syringe, add the degassed 1,4-dioxane and then the degassed water. The reaction mixture should be a suspension.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Suzuki Coupling using PEPPSI™-IPr
This protocol uses a robust and user-friendly Pd-NHC precatalyst that is stable to air and moisture, simplifying the setup.[15]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
PEPPSI™-IPr (1-3 mol%)
-
Potassium tert-butoxide (KOtBu) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: Tetrahydrofuran (THF) or iso-Propanol, anhydrous
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar, add the PEPPSI™-IPr catalyst, the chosen base (KOtBu or K₂CO₃), the boronic acid, and finally the this compound.
-
Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Via syringe, add the anhydrous solvent (THF or iso-propanol).
-
Place the flask in a preheated oil bath at 60-80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions using this catalyst are often faster, typically completing in 1-6 hours.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization & Troubleshooting
Even with robust protocols, optimization may be necessary. The following table outlines common issues and potential solutions.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / Starting Material Remains | 1. Inefficient oxidative addition.2. Catalyst deactivation.3. Insufficient base strength/solubility. | 1. Increase reaction temperature.2. Switch to a more electron-rich ligand (e.g., from SPhos to XPhos).3. Increase catalyst loading (e.g., from 1% to 3%).4. Change base (e.g., K₂CO₃ to K₃PO₄ or Cs₂CO₃). |
| Formation of Homo-coupled Boronic Acid Product | 1. Reaction temperature is too high.2. Oxygen contamination. | 1. Lower the reaction temperature.2. Ensure rigorous degassing of solvents and proper inert atmosphere technique. |
| Protodeborylation (Boronic Acid is Consumed but not Coupled) | 1. Presence of water with a weak base.2. Reaction time is excessively long. | 1. Use a stronger base or anhydrous conditions.2. Monitor the reaction and stop it once the starting material is consumed. |
| Debromination of Starting Material | 1. Catalyst is promoting a side reaction.2. Presence of a hydrogen source. | 1. Lower the reaction temperature.2. Screen different ligand/catalyst systems.3. Ensure solvents are anhydrous if applicable. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable and scalable transformation when approached with modern palladium catalyst systems. Both Buchwald-type biaryl phosphine precatalysts, such as XPhos Pd G2 , and robust Pd-NHC systems, like PEPPSI™-IPr , provide excellent platforms for success. The choice between them may depend on factors like cost, handling requirements, and the specific electronic nature of the boronic acid coupling partner. By understanding the catalytic cycle and following the detailed protocols provided, researchers can confidently and efficiently synthesize a diverse array of novel pyrazole-containing compounds for advancement in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 16. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. nasc.ac.in [nasc.ac.in]
Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Using 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazole ring system has firmly established itself as a "privileged scaffold."[1] Its prevalence in numerous FDA-approved drugs is a testament to its versatile nature, enabling critical interactions with a wide range of biological targets.[1][2] Particularly in the realm of oncology, the pyrazole core is a cornerstone in the design of protein kinase inhibitors, where it masterfully mimics the adenine moiety of ATP to anchor within the enzyme's hinge region.[3][4]
This guide focuses on a uniquely functionalized building block: 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole . This molecule is strategically designed for modern drug discovery campaigns, combining two critical features:
-
The Pyrazole Core: A proven pharmacophore for establishing high-affinity binding.
-
The N1-Tetrahydropyran (THP) Moiety: A key group for enhancing physicochemical properties. The THP ring, a saturated cyclic ether, serves as a rigid bioisostere of a cyclohexane group but with reduced lipophilicity and an oxygen atom that can act as a hydrogen bond acceptor. This modification is frequently employed to improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, leading to better drug-like properties.[5][6]
-
The C4-Bromo Substituent: A versatile synthetic handle. The bromine atom at the C4 position is the key to unlocking molecular diversity, providing a reactive site for palladium-catalyzed cross-coupling reactions.[7] This allows for the systematic and efficient introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).
This document provides a detailed exploration of the strategic application of this building block, complete with validated protocols for synthesizing advanced intermediates for bioactive molecule discovery.
Core Synthetic Strategy: Leveraging Cross-Coupling Reactions
The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.
Caption: General workflow for diversifying the pyrazole scaffold.
Two of the most powerful reactions in this context are the Suzuki-Miyaura coupling for forming C-C bonds and the Buchwald-Hartwig amination for C-N bonds.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle that efficiently forges a new C-C bond.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Application Protocol 1: C4-Arylation via Suzuki-Miyaura Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl boronic acids. This reaction is fundamental for creating bi-aryl structures common in kinase inhibitors.[8][9]
Objective: To synthesize 4-Aryl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazoles.
Rationale for Component Selection:
-
Catalyst: Palladium catalysts are essential. Pd(PPh₃)₄ is a classic choice, while modern pre-catalysts like XPhos Pd G2 offer higher activity and broader substrate scope, often requiring lower catalyst loadings and milder conditions.[10]
-
Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid for the transmetalation step.[11]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. Water is crucial for dissolving the base and facilitating the catalytic cycle.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv, or XPhos Pd G2, 0.01-0.02 equiv) to the flask under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) and stir vigorously for 2–24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Data Summary: Typical Suzuki Coupling Conditions
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield Range | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 80 | 70-90% | [11] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME / H₂O | 90 | 65-85% | [12] |
| XPhos Pd G2 | K₃PO₄ | Toluene / H₂O | 100 | 80-95% | [10] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane / H₂O | 100 | 75-92% | [13] |
Application Protocol 2: C4-Amination via Buchwald-Hartwig Coupling
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds.[14] For heterocyclic substrates like our pyrazole, the choice of ligand is critical to achieving high yields, as the nitrogen atoms in the pyrazole ring can potentially coordinate to and inhibit the palladium catalyst.[14] Bulky, electron-rich phosphine ligands are often required.[15]
Objective: To synthesize 4-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazoles.
Rationale for Component Selection:
-
Catalyst/Ligand System: A palladium source (like Pd(dba)₂ or Pd(OAc)₂) combined with a sterically hindered, electron-rich phosphine ligand (e.g., tBuBrettPhos, tBuDavePhos, XPhos) is crucial for an efficient catalytic cycle.[14][16] Pre-catalysts that incorporate the ligand are also highly effective.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[15][16]
-
Solvent: Anhydrous, aprotic solvents like toluene, THF, or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Step-by-Step Methodology
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv), palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 0.02 equiv), and a stir bar to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) followed by the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or THF).
-
Reaction: Seal the tube tightly and heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Typical Buchwald-Hartwig Amination Conditions
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Amine Scope | Typical Yield Range | Reference |
| Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 110 | Primary/Secondary Alkyl | 60-85% | [16] |
| P(tBu)₃ Pd G2 | LHMDS | THF | 80 | Aromatic, Heteroaromatic | 70-95% | [15] |
| tBuBrettPhos Pd G3 | NaOtBu | Toluene | 100 | Broad (Alkyl, Aryl) | 75-95% | [14] |
Conclusion and Outlook
This compound is a high-value building block engineered for efficiency in modern drug discovery. The strategic placement of the C4-bromo handle provides a reliable gateway for molecular diversification through robust and well-understood cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The N1-THP moiety concurrently imparts favorable physicochemical properties essential for developing viable drug candidates. The protocols and data presented herein serve as a validated starting point for researchers and scientists to rapidly generate libraries of novel pyrazole-based compounds, accelerating the path toward the discovery of new and effective bioactive molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction
The pyrazole ring is a cornerstone scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site have cemented its status as a "privileged" structure. This guide focuses on a specific, highly functionalized derivative: 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole . We will explore the strategic rationale behind its design, provide detailed protocols for its synthesis and subsequent use in palladium-catalyzed cross-coupling reactions, and offer field-proven insights for researchers engaged in the discovery of novel kinase inhibitors.
The deliberate incorporation of a bromine atom at the 4-position and a tetrahydropyran (THP) moiety at the N1-position transforms the simple pyrazole core into a powerful tool for drug discovery. The bromo-substituent serves as a versatile synthetic handle for introducing diverse chemical functionalities via cross-coupling reactions, enabling extensive exploration of structure-activity relationships (SAR).[3][4][5] Concurrently, the THP group is strategically employed to enhance physicochemical properties, such as solubility and metabolic stability, which are critical for advancing a compound from a mere "hit" to a viable clinical candidate.[6]
Section 1: Physicochemical Properties and Strategic Rationale
The efficacy of this building block stems from the synergistic contribution of its three key components: the pyrazole core, the N1-tetrahydropyran substituent, and the C4-bromo handle.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1040377-02-3[7] |
| Molecular Formula | C₈H₁₁BrN₂O |
| Molecular Weight | 231.09 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | ≥95%[7] |
The "Why": Causality Behind the Molecular Design
-
Pyrazole Core - The Hinge Binder: The pyrazole is a bioisostere of other five-membered heterocycles and is adept at forming one or two crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction is fundamental for anchoring the inhibitor within the ATP-binding pocket.[1][8]
-
4-Bromo Group - The Vector for SAR Exploration: The bromine atom is not merely a placeholder. It is a reactive handle, perfectly positioned for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][9] This allows for the systematic introduction of various aryl and heteroaryl groups, enabling chemists to probe deep into the hydrophobic regions of the ATP pocket and optimize potency and selectivity.
-
Tetrahydropyran (THP) Moiety - The ADME Modulator: The THP ring is a modern alternative to more traditional, lipophilic groups like cyclohexane. Its inclusion serves several key purposes in drug design:[6]
-
Improved Solubility: The ether oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility compared to its carbocyclic analog.
-
Metabolic Stability: The cyclic ether structure is generally more resistant to metabolic degradation than linear ethers.
-
Reduced Lipophilicity: Lowering lipophilicity can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.
-
Vectorial Exit: The THP group typically orients towards the solvent-exposed region of the ATP-binding site, minimizing disruptive interactions while enhancing favorable physicochemical properties.
-
Caption: Strategic role of each component of the building block.
Section 2: Synthesis of this compound
While several routes exist for pyrazole synthesis, a reliable method for this specific building block involves the N-alkylation of 4-bromopyrazole with an activated tetrahydropyran derivative, such as 4-tosyloxytetrahydropyran, under basic conditions.
Caption: N-alkylation synthesis of the target building block.
Protocol 2.1: Synthesis via N-Alkylation
Materials:
-
4-Bromopyrazole (1.0 eq)[10]
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (TsO-THP) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromopyrazole (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the pyrazole should be observed.
-
Alkylation: Dissolve TsO-THP (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature and carefully quench by the slow addition of water. Dilute with EtOAc and wash with saturated NaHCO₃ (2x) and brine (1x).
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Section 3: Application in Kinase Inhibitor Synthesis - Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for elaborating the 4-bromo-pyrazole core.[3][9] This protocol describes a general procedure for coupling the building block with an aryl- or heteroarylboronic acid.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 3.1: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%))[4]
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1 or DME/Water 10:4)[3]
-
Microwave vial with a stir bar
Procedure:
-
Vial Preparation: To a microwave vial, add the 4-bromo-pyrazole building block (1.0 eq), the arylboronic acid (1.2 eq), the base (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Degassing: Seal the vial, then evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water) via syringe.
-
Microwave Reaction: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-45 minutes).[3] Monitor for completion by LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification & Validation: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the desired coupled product. Validate the structure by NMR and MS.
Section 4: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient heating. 3. Base is not strong enough. | 1. Use a fresh bottle of catalyst or switch to a more active pre-catalyst (e.g., XPhos Pd G2/G3). 2. Increase temperature or reaction time. 3. Switch to a stronger base like Cs₂CO₃. |
| Debromination of Starting Material | 1. Presence of protic impurities. 2. Boronic acid decomposition. | 1. Ensure all reagents and solvents are anhydrous. 2. Use a pinacol ester of the boronic acid, which is often more stable. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. 2. Use a phosphine ligand that protects the palladium center (e.g., SPhos, XPhos). |
Conclusion
This compound is a high-value, strategically designed building block for kinase inhibitor discovery. It provides a stable and effective hinge-binding core, a modifiable handle for rapid SAR exploration, and a substituent that confers favorable ADME properties. The protocols outlined herein provide a robust framework for the synthesis and application of this versatile intermediate, empowering researchers to accelerate the development of the next generation of targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Hayato Ichikawa - Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Papers - researchmap [researchmap.jp]
- 6. nbinno.com [nbinno.com]
- 7. 1040377-02-3 Cas No. | 4-Bromo-1-tetrahydro-2H-pyran-4-yl-1H-pyrazole | Apollo [store.apolloscientific.co.uk]
- 8. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents and clinical candidates.[1] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and versatile synthetic handles that allow for facile diversification. Functionalized pyrazoles are integral to a wide array of pharmacologically active molecules, including anti-inflammatory agents, kinase inhibitors for oncology, and treatments for neurodegenerative diseases.[2][3] The subject of this guide, 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, is a key building block for creating novel chemical entities. The bromine atom at the C4 position serves as a versatile linchpin for introducing a variety of substituents through transition-metal-catalyzed cross-coupling reactions. The N1-substituted tetrahydro-2H-pyran (THP) group enhances solubility and modulates the pharmacokinetic profile of the resulting compounds.[4]
This document provides detailed protocols for the functionalization of this pyrazole derivative, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions. The methodologies described herein are designed to be self-validating and are supported by mechanistic insights and authoritative references to ensure scientific integrity.
Synthesis of the Starting Material: this compound
A common route to N-substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[5] For the synthesis of 4-bromopyrazoles, a one-pot approach starting from a 1,3-diketone, an arylhydrazine, and a brominating agent like N-bromosaccharin can be employed under solvent-free conditions with a solid-supported acid catalyst.[6] Alternatively, N-alkylation of a pre-formed 4-bromopyrazole with a suitable tetrahydro-2H-pyran derivative can be achieved.
A plausible synthetic route to the title compound would involve the reaction of 4-bromopyrazole with 4-bromotetrahydro-2H-pyran under basic conditions. Given the commercial availability of this compound, this guide will focus on its subsequent functionalization.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7][8] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.
Data Presentation: Representative Suzuki-Miyaura Couplings on 4-Bromopyrazoles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | High | [9] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | Good | [10] |
| 3 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | High | [9] |
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][1,4]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS - Google Patents [patents.google.com]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. CN108997309A - A kind of preparation method of pyrazoles -4- aryl derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.mx [scielo.org.mx]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic N-Protection in Pyrazole Synthesis
Introduction: The Strategic Imperative for Pyrazole N-Protection
Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3][4][5] Their synthesis and subsequent functionalization, however, present a significant challenge rooted in the acidic N-H proton and the tautomeric nature of the heterocyclic ring.[6] Direct functionalization of an unprotected pyrazole often leads to a mixture of regioisomers, complicating purification and reducing yields.[7] Furthermore, the acidic proton can interfere with a wide range of common synthetic transformations, including organometallic reactions and base-sensitive modifications.
Protecting the pyrazole nitrogen is therefore not merely a matter of convenience but a critical strategic decision that enables precise, regioselective, and high-yielding synthesis. The choice of protecting group dictates the accessible reaction pathways, influences the reactivity of the pyrazole core, and ultimately determines the efficiency of the synthetic route. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key protecting group strategies, detailed experimental protocols, and the rationale behind their application.
Part 1: A Decision Framework for Selecting the Optimal Protecting Group
The ideal protecting group should be easily installed in high yield, stable to a variety of reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule. This concept, known as orthogonality, is paramount in complex, multi-step syntheses.[8][9] The selection process involves a careful analysis of the planned synthetic route.
Key factors to consider include:
-
Stability: Will the protecting group withstand acidic, basic, oxidative, or reductive conditions planned in subsequent steps?
-
Orthogonality: Can the group be removed without cleaving other protecting groups present in the molecule?[8][9]
-
Regioselectivity: How does the protecting group influence the regioselectivity of subsequent reactions, such as lithiation or C-H activation?[10]
-
Ease of Removal: Are the deprotection conditions compatible with the final target molecule?
-
Steric and Electronic Effects: How does the bulk and electronic nature of the protecting group affect the reactivity of the pyrazole ring?
The following diagram illustrates a decision-making workflow for selecting an appropriate protecting group based on the planned downstream chemistry.
Caption: Decision workflow for pyrazole protecting group selection.
Part 2: Key Protecting Groups for Pyrazoles: Protocols & Applications
This section details the application of several widely used protecting groups for pyrazoles, complete with step-by-step protocols, mechanistic insights, and troubleshooting advice.
The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is one of the most common protecting groups for nitrogen-containing heterocycles due to its general stability under basic and hydrogenolytic conditions and its facile removal with acid.[11][12]
Rationale & Mechanistic Insight: The Boc group is typically installed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[13] The reaction proceeds via nucleophilic attack of the pyrazole nitrogen onto one of the carbonyl carbons of (Boc)₂O. The choice of base and solvent can be critical for achieving high yields and controlling regioselectivity in substituted pyrazoles.[6][13] Deprotection occurs under acidic conditions (e.g., trifluoroacetic acid or HCl), which protonates the carbamate oxygen, leading to the collapse of the protecting group into isobutylene and carbon dioxide.[11] A novel, mild deprotection method using sodium borohydride in ethanol has also been reported, offering excellent selectivity for N-Boc pyrazoles over other protected amines.[14][15]
Experimental Protocol: Boc-Protection of Pyrazole
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazole substrate (1.0 equiv).
-
Solvent: Dissolve the pyrazole in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).[6][16]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv).
-
Base Addition: Add a base such as triethylamine (Et₃N, 1.2 equiv) or 4-dimethylaminopyridine (DMAP, 0.1 equiv).[13][17] For less reactive pyrazoles, a stronger base like sodium hydride (NaH) may be required.[14]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-18 hours).[16][17]
-
Workup: Quench the reaction with water or saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Protocol: Acid-Mediated Boc-Deprotection
-
Setup: Dissolve the N-Boc protected pyrazole (1.0 equiv) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Workup: Carefully concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid. Dry the organic layer, concentrate, and purify the product as necessary.
The Trityl (Tr) Group: A Bulky, Acid-Labile Shield
The triphenylmethyl (trityl) group is a highly sterically hindered protecting group. Its bulk can direct substitution reactions to other positions on the pyrazole ring and it is readily cleaved under mild acidic conditions.[18]
Rationale & Mechanistic Insight: Protection is achieved by reacting the pyrazole with trityl chloride (Tr-Cl) in the presence of a base like pyridine or triethylamine.[18][19] The reaction proceeds via an Sₙ1 mechanism, forming a stable trityl cation, which is then trapped by the nucleophilic pyrazole nitrogen.[18] This large group is particularly useful for selectively protecting primary hydroxyl groups in the presence of secondary ones, a principle that extends to directing regioselectivity in heterocyclic chemistry.[18] Deprotection is typically accomplished with mild acids, such as TFA or formic acid.[19]
Experimental Protocol: Trityl-Protection of Pyrazole
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the pyrazole (1.0 equiv) in anhydrous pyridine or DCM.
-
Reagent Addition: Add trityl chloride (Tr-Cl, 1.1 equiv). If using DCM as a solvent, add a base such as triethylamine (1.2 equiv).[18]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC.
-
Workup: Once the reaction is complete, cool the mixture and pour it into ice-water.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.
Experimental Protocol: Trityl-Deprotection
-
Setup: Dissolve the N-trityl pyrazole in a solvent such as DCM or methanol.
-
Reagent Addition: Add a solution of 2-5% trifluoroacetic acid (TFA) in the reaction solvent.[19]
-
Reaction: Stir at room temperature for 30-60 minutes, monitoring by TLC.
-
Workup: Neutralize the reaction with a mild base (e.g., aqueous NaHCO₃).
-
Purification: Extract the product, dry the organic phase, and concentrate. The triphenylmethanol byproduct can often be removed via precipitation from a nonpolar solvent or by column chromatography.
The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group: A Fluoride-Labile Director
The SEM group offers robust stability to a wide range of conditions, including those used for many cross-coupling and lithiation reactions. Its key advantage is its orthogonal deprotection condition using fluoride ions.[20]
Rationale & Mechanistic Insight: The SEM group is installed by alkylating the pyrazole with SEM-Cl in the presence of a strong base like NaH.[20] It is stable to both acidic and basic conditions.[20][21] This stability makes it an excellent choice for multi-step syntheses involving harsh reagents. A unique feature of the SEM group is its ability to be transposed from one pyrazole nitrogen to the other, a "SEM switch," which can be used to activate a previously unreactive C-H bond for functionalization.[21][22] Deprotection is achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under strong acidic conditions (e.g., HCl in ethanol).[20][21]
Experimental Protocol: SEM-Protection of Pyrazole
-
Setup: To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 equiv) in anhydrous DMF or THF at 0 °C under an inert atmosphere, add a solution of the pyrazole (1.0 equiv) in the same solvent dropwise.
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Reagent Addition: Cool the mixture back to 0 °C and add SEM-Cl (1.1 equiv) dropwise.[20]
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Workup: Carefully quench the reaction by the slow addition of water.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.[20]
Experimental Protocol: Fluoride-Mediated SEM-Deprotection
-
Setup: Dissolve the N-SEM pyrazole (1.0 equiv) in anhydrous THF.
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5-2.0 equiv).
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until completion (typically 4-12 hours).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, concentrate, and purify by column chromatography.
Part 3: Comparative Analysis of Protecting Groups
The selection of a protecting group is a critical decision based on its stability profile. The following table summarizes the stability of common pyrazole N-protecting groups to various reaction conditions.
| Protecting Group | Strong Acid | Strong Base | Hydrogenolysis (Pd/C, H₂) | Oxidizing Agents | Reducing Agents (e.g., NaBH₄) | Deprotection Conditions |
| Boc | Labile | Stable | Stable | Stable | Stable[14][15] | TFA, HCl; NaBH₄/EtOH[14][15] |
| Trityl (Tr) | Very Labile | Stable | Stable | Stable | Stable | Mild Acid (TFA, HCOOH)[19] |
| Benzyl (Bn) | Stable | Stable | Labile | Stable | Stable | H₂, Pd/C[23] |
| PMB | Labile | Stable | Labile | Labile (DDQ, CAN) | Stable | H₂, Pd/C; TFA; DDQ[10][24] |
| SEM | Stable[20] | Stable[20] | Stable | Stable | Stable | TBAF, CsF; Strong Acid (HCl)[20][21] |
| Arylsulfonyl (Ts) | Stable | Labile | Stable | Stable | Labile (Mg, SmI₂) | NaOH, Mg/MeOH[25] |
Part 4: Visualization of Protection/Deprotection Workflow
The following diagram provides a generalized visual representation of the workflow for the protection of a pyrazole, subsequent functionalization, and final deprotection.
Caption: General synthetic workflow for pyrazole functionalization.
Conclusion
The strategic use of nitrogen protecting groups is indispensable for the modern synthesis of complex pyrazole-containing molecules. By understanding the stability, orthogonality, and reactivity profiles of different protecting groups, chemists can design more efficient and robust synthetic routes. The protocols and decision frameworks provided in this guide serve as a practical resource for navigating the challenges of pyrazole chemistry, ultimately accelerating research and development in pharmaceuticals and other vital industries.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 20. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem [benchchem.com]
- 21. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Benzyl Ethers [organic-chemistry.org]
- 24. holzer-group.at [holzer-group.at]
- 25. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Versatile Framework for Novel CNS Therapeutics - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole in Neuropharmacology
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable pharmacological versatility has propelled it to the forefront of drug discovery, particularly in the challenging arena of Central Nervous System (CNS) disorders.[2] The inherent structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. This adaptability makes it a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets.[3] Pyrazole derivatives have demonstrated a broad spectrum of activities relevant to CNS pathologies, including anti-inflammatory, neuroprotective, anticonvulsant, antidepressant, and analgesic effects.[4][5] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic considerations for the development of novel pyrazole-based therapeutics for neurological and psychiatric disorders.
I. Synthetic Strategies for Novel Pyrazole Derivatives
The construction of the pyrazole core is amenable to several robust synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.
A. The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
The most widely employed method for pyrazole synthesis is the Knorr cyclocondensation reaction. This involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[3] The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis [1]
Rationale: This protocol outlines a straightforward and widely applicable method for synthesizing 3,5-disubstituted pyrazoles. The use of glacial acetic acid as a catalyst facilitates both the initial condensation and the subsequent cyclization.
Materials:
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (1.0 eq)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 eq)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask.
-
Add the hydrazine derivative (1.1 eq) to the solution at room temperature with stirring.
-
If using ethanol as a solvent, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, pour the mixture into ice-water to induce precipitation.
-
Wash the crude product with cold water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.
B. Synthesis from α,β-Unsaturated Carbonyls
Another versatile approach involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. This reaction often proceeds through a pyrazoline intermediate which can then be oxidized to the corresponding pyrazole.
Protocol 2: Synthesis of Pyrazoles from Chalcones [6]
Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) are readily accessible α,β-unsaturated ketones that serve as excellent precursors for the synthesis of 1,3,5-trisubstituted pyrazoles. The Vilsmeier-Haack reagent (POCl₃/DMF) is a powerful tool for the cyclization and formylation in a one-pot reaction.
Materials:
-
Chalcone derivative (1.0 eq)
-
Hydrazine derivative (1.1 eq)
-
Glacial Acetic Acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Pyrazoline formation: Reflux a mixture of the chalcone (1.0 eq) and hydrazine derivative (1.1 eq) in glacial acetic acid for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated pyrazoline, wash with water, and dry.
-
Oxidation to Pyrazole (if desired): The isolated pyrazoline can be oxidized to the corresponding pyrazole using various oxidizing agents (e.g., bromine in acetic acid, or simply by air oxidation in some cases).
-
Alternative One-Pot Synthesis using Vilsmeier-Haack Reagent: [6] a. To a stirred solution of the chalcone in DMF, add POCl₃ dropwise at 0°C. b. After the addition is complete, stir the reaction mixture at room temperature for the specified time. c. Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution). d. The resulting pyrazole-4-carbaldehyde can be isolated by filtration and purified by recrystallization.
Visualization of a General Synthetic Workflow
Caption: Knorr Pyrazole Synthesis Workflow.
II. Biological Evaluation of Pyrazole Derivatives for CNS Disorders
A hierarchical screening approach is essential to identify and characterize the neuropharmacological properties of novel pyrazole derivatives. This typically involves a combination of in vitro assays to determine target engagement and cellular activity, followed by in vivo models to assess efficacy and behavioral effects.
A. In Vitro Screening Cascade
The initial phase of biological evaluation focuses on high-throughput screening and detailed mechanistic studies at the molecular and cellular levels.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay [7]
Rationale: MAO enzymes (MAO-A and MAO-B) are critical in the metabolism of monoamine neurotransmitters and are important targets for antidepressants and neuroprotective agents.[8] This fluorometric assay provides a sensitive method to determine the inhibitory potential of pyrazole derivatives against both MAO isoforms.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine (MAO substrate)
-
Test pyrazole derivatives
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a working solution of Amplex® Red reagent and HRP in a suitable assay buffer.
-
In a 96-well plate, add the assay buffer, MAO-A or MAO-B enzyme, and the test pyrazole derivative at various concentrations.
-
Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme). Also, include wells with the reference inhibitors.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (p-tyramine).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [8]
Rationale: Inhibition of AChE, the enzyme that degrades acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[8] The Ellman's method is a colorimetric assay that provides a reliable and straightforward way to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test pyrazole derivatives
-
Reference inhibitor (e.g., Donepezil)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test pyrazole derivative at various concentrations.
-
Add the AChE enzyme solution to each well (except for the blank).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (ATCI).
-
Incubate at 37°C for 10-20 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
The rate of the reaction is determined by the increase in absorbance. Calculate the percentage of inhibition and the IC₅₀ value for each test compound.
Protocol 5: Anti-inflammatory Activity in Lipopolysaccharide (LPS)-Stimulated Microglial Cells [9]
Rationale: Neuroinflammation, mediated by activated microglia, is a hallmark of many CNS disorders. This cell-based assay assesses the ability of pyrazole derivatives to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus (LPS).[10]
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Lipopolysaccharide (LPS)
-
Test pyrazole derivatives
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Reagents for cell viability assay (e.g., MTT or PrestoBlue™)
Procedure:
-
Seed BV-2 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test pyrazole derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect the cell culture supernatant to measure cytokine levels using specific ELISA kits according to the manufacturer's instructions.
-
In the corresponding wells, assess cell viability to rule out cytotoxicity-mediated effects.
-
Determine the concentration-dependent inhibition of cytokine production and calculate the IC₅₀ values.
Visualization of the In Vitro Screening Workflow
Caption: In Vitro Screening Cascade.
B. In Vivo Models for CNS Disorders
Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy in a more complex biological system.[11] The choice of animal model depends on the specific CNS disorder being targeted.[12]
| CNS Disorder | Animal Model | Key Readouts/Tests |
| Alzheimer's Disease | APP/PS1 or 5XFAD Transgenic Mice[13][14] | Morris Water Maze, Y-Maze, Amyloid Plaque Load, Neuroinflammatory markers |
| Parkinson's Disease | MPTP-induced Mouse Model[11] | Rotarod Test, Pole Test, Grip Strength, Dopaminergic Neuron Count (Tyrosine Hydroxylase staining) |
| Anxiety | Elevated Plus Maze, Light-Dark Box Test[11] | Time spent in open arms/light compartment, Number of entries |
| Depression | Forced Swim Test, Tail Suspension Test[7] | Immobility time |
| Epilepsy | Pentylenetetrazole (PTZ)-induced Seizure Model | Seizure score, Latency to seizures |
Protocol 6: Elevated Plus Maze for Anxiolytic Activity [11]
Rationale: The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the proportion of time spent in the open, more "anxiogenic" arms of the maze.
Materials:
-
Elevated plus maze apparatus
-
Rodents (mice or rats)
-
Test pyrazole derivative
-
Vehicle control
-
Positive control (e.g., Diazepam)
-
Video tracking software
Procedure:
-
Administer the test compound, vehicle, or positive control to the animals at a specified time before the test (e.g., 30-60 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera mounted above the maze.
-
Analyze the recording to determine the time spent in the open arms, closed arms, and the center, as well as the number of entries into each arm.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
III. Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic effects of pyrazole derivatives in the CNS are often attributed to their modulation of specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Modulation of G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are the largest family of cell surface receptors and are major targets for CNS drugs.[15] Pyrazole-based compounds can act as allosteric modulators of GPCRs, offering a more nuanced approach to receptor modulation compared to traditional orthosteric ligands.[16] Allosteric modulators bind to a site distinct from the endogenous ligand binding site and can either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the receptor's response to the endogenous ligand.
Visualization of a GPCR Signaling Pathway
Caption: Allosteric Modulation of GPCR Signaling.
Inhibition of Pro-inflammatory Signaling
As demonstrated in the in vitro protocols, many pyrazole derivatives exhibit potent anti-inflammatory properties. This is often achieved by inhibiting key signaling pathways involved in the production of inflammatory mediators. For example, they can suppress the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.
IV. Conclusion and Future Directions
The pyrazole scaffold continues to be a highly productive starting point for the discovery of novel CNS-active agents. The synthetic versatility of this heterocycle, combined with its ability to interact with a wide array of neurological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of pyrazole derivatives with improved selectivity and blood-brain barrier penetration, as well as the exploration of novel CNS targets. The integration of computational drug design with traditional synthetic and pharmacological approaches will undoubtedly accelerate the journey of novel pyrazole derivatives from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. medicilon.com [medicilon.com]
- 12. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
- 14. pharmaron.com [pharmaron.com]
- 15. Editorial: New GPCR targets and modulators to treat CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The pyrazole core is a key pharmacophore in many therapeutic agents, and successful, reproducible synthesis is critical for advancing research.[1][2][3][4][5][6] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.
Synthesis Overview & Strategy
The synthesis of this compound typically proceeds via a two-step sequence:
-
N-Alkylation: Introduction of the tetrahydropyran (THP) moiety onto the pyrazole nitrogen.
-
Electrophilic Bromination: Regioselective bromination at the C4 position of the pyrazole ring.
The choice of starting materials and the order of these steps can significantly impact the overall yield and purity. This guide will address the critical aspects of both approaches.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Part A: N-Alkylation of Pyrazole
Q1: I am observing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity for the desired N1-substituted product?
A1: The formation of both N1 and N2 isomers is a common challenge in pyrazole alkylation due to the tautomeric nature of the pyrazole ring.[7] The regiochemical outcome is influenced by steric and electronic factors.
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. If the pyrazole is substituted at the C3 or C5 position, this can direct the incoming electrophile to the N1 position.
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used to deprotonate the pyrazole, forming the pyrazolate anion. The reaction should be carried out at a low temperature (e.g., 0 °C) to minimize side reactions.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred.
-
Mitsunobu Reaction: An alternative approach for selective N-alkylation is the Mitsunobu reaction.[8][9] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to couple an alcohol (4-hydroxytetrahydropyran) with the pyrazole.[10] This method often provides excellent regioselectivity for the N1 isomer with inversion of configuration at the alcohol stereocenter.
-
Q2: The N-alkylation reaction is sluggish, and the yield of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is low. What can I do to improve it?
A2: Low yields in the N-alkylation step can stem from several factors:
-
Incomplete Deprotonation: Ensure your pyrazole is fully deprotonated by the base. Use a slight excess of the base (1.1-1.2 equivalents) and allow sufficient time for the deprotonation to complete before adding the alkylating agent.
-
Purity of Reagents: The presence of water can quench the base and hinder the reaction. Use anhydrous solvents and ensure your pyrazole and alkylating agent are dry.
-
Leaving Group on the THP Moiety: If you are not using a Mitsunobu reaction, a good leaving group on the tetrahydropyran electrophile is essential. Using 4-bromotetrahydropyran or a tosylate derivative of 4-hydroxytetrahydropyran can improve the reaction rate.
-
Temperature: While initial deprotonation should be done at low temperatures, the alkylation step may require gentle warming to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TTC) to determine the optimal temperature and reaction time.
Part B: Bromination of the Pyrazole Ring
Q3: My bromination reaction is producing a mixture of mono-, di-, and poly-brominated products. How can I selectively obtain the 4-bromo derivative?
A3: The pyrazole ring is electron-rich and susceptible to electrophilic substitution, with the C4 position being the most reactive.[2] Over-bromination is a common side reaction.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine (Br₂).[11][12][13] Using NBS often minimizes the formation of poly-brominated byproducts.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using 1.0 to 1.1 equivalents of NBS is typically sufficient for mono-bromination.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reactivity and improve selectivity.
-
Solvent: Chlorinated solvents like dichloromethane (DCM) or chloroform, or polar aprotic solvents like DMF are commonly used.
Q4: The bromination reaction is not going to completion, and I have a significant amount of starting material left. How can I drive the reaction forward?
A4: Incomplete conversion can be due to insufficient reactivity of the brominating agent or deactivation of the pyrazole ring.
-
Catalyst: For less reactive substrates, a catalytic amount of an acid, such as a few drops of sulfuric acid or acetic acid, can be added to activate the brominating agent.
-
Reaction Time and Temperature: If the reaction is sluggish at low temperatures, gradually increase the temperature while monitoring the reaction progress by TLC. Extending the reaction time may also be necessary.
-
Alternative Brominating Agents: If NBS is ineffective, other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be considered.
Part C: Purification and Product Isolation
Q5: After workup, my product is an oil and difficult to purify. How can I obtain a solid product?
A5: Obtaining an oily product can be due to residual solvent or impurities.[14]
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum.
-
Purification Technique:
-
Column Chromatography: This is the most common method for purifying pyrazole derivatives. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) can effectively separate the desired product from impurities and isomers.
-
Crystallization: If the product is an oil due to minor impurities, trituration with a non-polar solvent like hexane or pentane can sometimes induce crystallization. If a small amount of solid can be obtained, seeding the oil may also promote crystallization.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated with a strong acid. Dissolving the crude product in an organic solvent and washing with a dilute acid solution can help remove non-basic impurities. Subsequent basification of the aqueous layer and extraction can recover the purified pyrazole.
-
Q6: How can I confirm the structure and purity of my final product?
A6: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the pyrazole ring protons, the tetrahydropyran moiety, and the absence of the C4 proton signal after bromination.
-
¹³C NMR will confirm the number of unique carbons and the chemical shifts will be indicative of the pyrazole and tetrahydropyran rings.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and the isotopic pattern of bromine will be a clear indicator of successful bromination.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups.
Experimental Protocols
Protocol 1: N-Alkylation via Mitsunobu Reaction
This protocol describes the N-alkylation of 4-bromopyrazole with 4-hydroxytetrahydropyran.
dot
Caption: N-Alkylation via Mitsunobu Reaction Workflow.
Materials:
-
4-Bromopyrazole (1.0 eq)
-
4-Hydroxytetrahydropyran (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of 4-bromopyrazole, 4-hydroxytetrahydropyran, and triphenylphosphine in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford this compound.
Protocol 2: Bromination of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
This protocol describes the bromination of the N-alkylated pyrazole.
References
- 1. Buy 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole [smolecule.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applications [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. scielo.org.mx [scielo.org.mx]
- 12. books.rsc.org [books.rsc.org]
- 13. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (1216165-35-3) for sale [vulcanchem.com]
Technical Support Center: Purification of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important heterocyclic compound.
Introduction
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active molecules. The presence of the brominated pyrazole core allows for further functionalization, often through cross-coupling reactions, while the tetrahydropyran (THP) group can modulate physicochemical properties such as solubility and metabolic stability. Achieving high purity of this intermediate is paramount to ensure the success of subsequent synthetic steps and the integrity of biological data.
This guide is structured to provide practical, experience-driven advice to help you navigate the common pitfalls in the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: While the impurity profile can vary depending on the specific synthetic route, common impurities may include:
-
Unreacted 4-bromopyrazole: The starting material for the N-alkylation reaction.
-
Regioisomers: Depending on the synthetic strategy, you might encounter isomeric products where the tetrahydropyran group is attached to a different nitrogen of the pyrazole ring, or where the bromo substituent is at a different position if the bromination step is not fully selective.
-
Unbrominated pyrazole: Incomplete bromination can lead to the presence of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.
-
Solvent residues: Residual solvents from the reaction or work-up.
-
Byproducts from the THP protection step: Such as dihydropyran or its polymerization products.
Q2: My purified this compound shows signs of degradation over time. What are the likely causes and how can I prevent this?
A2: Pyrazole derivatives, particularly those with a bromine substituent, can be susceptible to degradation. Potential causes include:
-
Dehalogenation: This can be a common side reaction, especially if the compound is subjected to harsh conditions or certain catalytic systems in subsequent reactions.[1]
-
Hydrolysis of the THP group: The tetrahydropyranyl protecting group can be labile under acidic conditions. To mitigate degradation, it is advisable to store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to strong acids or bases during storage and handling.
Q3: Is recrystallization a suitable method for purifying this compound? If so, what solvents should I consider?
A3: Yes, as this compound is available as a powder, recrystallization is a viable purification technique.[2] The choice of solvent is critical and should be determined empirically. Good starting points for solvent screening include:
-
Single solvents: Ethanol, methanol, isopropanol, ethyl acetate, and cyclohexane are often effective for pyrazole derivatives.[1]
-
Mixed solvent systems: A combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble when cold) can be very effective. Common combinations include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1]
Q4: When should I opt for column chromatography over recrystallization?
A4: Column chromatography is generally preferred in the following scenarios:
-
Separation of closely related impurities: Such as regioisomers or other byproducts with similar solubility profiles to the desired product.
-
Purification of oils or low-melting solids: For compounds that do not readily crystallize.
-
Small-scale purification: When the amount of material is too small for efficient recrystallization.
-
When a very high degree of purity is required: As it often provides better separation of trace impurities.
Troubleshooting Guide: Purification of this compound
This section provides a structured approach to troubleshooting common issues encountered during the purification of the target compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after recrystallization | - The compound is too soluble in the chosen solvent at low temperature.- Too much solvent was used.- The cooling process was too rapid. | - Screen for a solvent in which the compound has lower solubility at room temperature.- Use the minimum amount of hot solvent required to dissolve the compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| "Oiling out" during recrystallization | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated.- The presence of impurities that depress the melting point. | - Use a lower boiling point solvent.- Add a small amount of the "good" solvent to the hot solution before cooling.- Try a different solvent system.- Cool the solution very slowly with gentle stirring to encourage crystal nucleation. |
| Poor separation during column chromatography | - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).- Ensure the column is packed uniformly without any cracks or channels. |
| Compound appears to be degrading on the silica gel column | - The compound is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in the eluent).- Consider using a different stationary phase, such as neutral alumina. |
Experimental Protocols
Protocol 1: Recrystallization
This is a general protocol and should be optimized for your specific material.
-
Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, ethyl acetate, hexane) to each tube at room temperature to assess solubility.
-
Heat the tubes with the insoluble or sparingly soluble samples to determine if the compound dissolves upon heating.
-
The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Flash Column Chromatography
This protocol is a starting point and should be adapted based on TLC analysis of your crude material.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate).
-
The ideal eluent system will give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for similar compounds is a mixture of ethyl acetate and n-hexane.[3]
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of material to be purified.
-
Pack the column with silica gel as a slurry in the initial, less polar eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the elution of your compound by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common purification issues.
Caption: Troubleshooting workflow for the purification of this compound.
References
4-Bromopyrazole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-bromopyrazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this critical building block. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reactions, minimize impurities, and ensure the integrity of your synthesis.
Section 1: Troubleshooting Guide - Common Byproducts and Their Mitigation
This section addresses the most frequently encountered issues in 4-bromopyrazole synthesis, focusing on the identification and mitigation of common byproducts.
Issue 1: Formation of Di- and Polybrominated Pyrazoles in Direct Bromination
Question: I am attempting to synthesize 4-bromopyrazole by direct bromination of pyrazole, but my final product is contaminated with significant amounts of what I suspect are dibromo- and possibly tribromopyrazole. How can I avoid this over-bromination?
Answer: This is a classic challenge in pyrazole chemistry. The pyrazole ring is highly activated towards electrophilic aromatic substitution, making it prone to multiple brominations. The C4 position is the most nucleophilic and thus the most reactive site.[1][2] However, under forcing conditions or with an excess of the brominating agent, further substitution at the C3 and C5 positions can occur, leading to a mixture of products that are often difficult to separate.
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., Br₂, NBS) is the most common cause of over-bromination.
-
Reaction Temperature: Higher reaction temperatures can provide the activation energy needed for the less favorable C3/C5 bromination to occur.
-
Concentrated Reagents: High concentrations of both pyrazole and the brominating agent can lead to localized areas of high reactivity, promoting multiple substitutions.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over liquid bromine (Br₂) for controlled monobromination.[1][3][4] NBS provides a slow, constant, and low concentration of electrophilic bromine, which enhances selectivity for the most reactive position.
-
Stoichiometric Control: Precise control over the stoichiometry is critical. Use one equivalent or even slightly less (e.g., 0.95 equivalents) of NBS relative to pyrazole to ensure the brominating agent is the limiting reactant.
-
Temperature Management: Perform the reaction at a reduced temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common and effective strategy.[3]
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring monobromination.
Experimental Protocol: Selective Monobromination of Pyrazole with NBS
| Step | Procedure | Rationale |
| 1 | Dissolve 1.0 equivalent of pyrazole in a suitable solvent (e.g., DMF, CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer. | Ensure complete dissolution for a homogeneous reaction. |
| 2 | Cool the solution to 0 °C in an ice bath. | Lowering the temperature reduces the reaction rate and increases selectivity. |
| 3 | In a separate flask, dissolve 0.95-1.0 equivalents of N-bromosuccinimide (NBS) in the same solvent. | Precise measurement of the limiting reagent is key to preventing over-bromination. |
| 4 | Add the NBS solution dropwise to the cooled pyrazole solution over 30-60 minutes. | Slow addition maintains a low concentration of the electrophilic bromine. |
| 5 | Monitor the reaction progress by TLC or LC-MS. | Allows for quenching the reaction upon complete consumption of the starting material. |
| 6 | Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted bromine. | Essential for a clean work-up. |
| 7 | Proceed with standard aqueous work-up and purification by column chromatography or recrystallization. | Column chromatography is often necessary to separate any minor over-brominated byproducts. |
Issue 2: Formation of Regioisomers in the Knorr Pyrazole Synthesis
Question: I am synthesizing a substituted 4-bromopyrazole via the Knorr synthesis using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, followed by bromination. My final product contains a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the initial pyrazole formation?
Answer: The formation of regioisomers is a well-documented challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[5][6][7] The reaction can proceed via two different pathways, depending on which carbonyl group of the dicarbonyl compound is initially attacked by the hydrazine. This results in a mixture of pyrazole isomers, which can be difficult to separate in later stages.
-
Electronic and Steric Effects: The relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound plays a major role. Electron-withdrawing groups can activate a carbonyl group, while bulky substituents can hinder nucleophilic attack.
-
Reaction Conditions: The choice of solvent and catalyst can significantly influence the regioselectivity of the condensation reaction.
-
Solvent Selection: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically improve the regioselectivity in pyrazole formation.[6] These solvents can influence the reaction pathway through hydrogen bonding and stabilization of intermediates.
-
pH Control: The pH of the reaction medium can affect the protonation state of the hydrazine and the enolization of the dicarbonyl compound, thereby influencing which reaction pathway is favored. Careful control of pH with acidic or basic catalysts can sometimes steer the reaction towards a single isomer.
-
Strategic Choice of Starting Materials: If possible, consider if a different, symmetrical 1,3-dicarbonyl could be used to achieve the desired substitution pattern, thus avoiding the issue of regioisomerism altogether.
Workflow for Optimizing Regioselectivity in Knorr Pyrazole Synthesis
Caption: Troubleshooting workflow for poor regioselectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical byproducts I might see in the one-pot synthesis of 4-bromopyrazoles from 1,3-diketones and hydrazines?
A1: Besides the potential for regioisomers of the pyrazole core, a common byproduct is the unbrominated pyrazole.[8] This occurs if the bromination step of the one-pot reaction is incomplete. To mitigate this, ensure that at least one full equivalent of the brominating agent is used and that the reaction is allowed to proceed to completion, as monitored by an appropriate analytical technique like TLC or LC-MS.
Q2: How can I distinguish between 4-bromopyrazole and its isomers (e.g., 3-bromopyrazole or 5-bromopyrazole) using NMR?
A2: ¹H NMR spectroscopy is a powerful tool for distinguishing between bromopyrazole isomers.[9][10][11]
-
4-Bromopyrazole: Due to the symmetry of the molecule (when unsubstituted at N1), the protons at C3 and C5 are chemically equivalent and will appear as a single signal.
-
3-Bromopyrazole (or 5-Bromopyrazole): In these isomers, the protons at the remaining two carbon atoms of the pyrazole ring are in different chemical environments and will therefore appear as two distinct signals.
Advanced 2D NMR techniques like COSY, HSQC, and HMBC can provide further confirmation of the connectivity and substitution pattern.[11]
Q3: My bromination reaction with NBS seems to be very slow or incomplete. What could be the issue?
A3: While NBS is a milder brominating agent, it sometimes requires an acid catalyst to initiate the reaction, especially with less activated substrates.[12] A catalytic amount of a proton source, such as a mineral acid or a Lewis acid, can protonate the succinimide nitrogen, making the bromine atom more electrophilic. Additionally, ensure your NBS is of high purity, as it can degrade over time.
Q4: I am observing the formation of succinimide as a solid byproduct in my NBS bromination. How should I handle this during work-up?
A4: The formation of succinimide is the expected outcome for NBS-mediated reactions.[3] Succinimide is soluble in water, so it can be easily removed during the aqueous work-up. After quenching the reaction, partitioning the mixture between an organic solvent (like ethyl acetate or dichloromethane) and water will result in the succinimide partitioning into the aqueous layer.
Q5: Are there any safety concerns I should be aware of when working with the reagents for 4-bromopyrazole synthesis?
A5: Yes, several safety precautions are necessary:
-
Hydrazine and its derivatives: These are often toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Brominating agents (Br₂ and NBS): Liquid bromine is highly corrosive and toxic. NBS is a lachrymator and an irritant. Both should be handled with care in a fume hood.
-
Solvents: Many of the organic solvents used are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
Section 3: Visualizing Reaction Pathways
Mechanism of Over-bromination
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. books.rsc.org [books.rsc.org]
- 4. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. jk-sci.com [jk-sci.com]
- 8. scielo.org.mx [scielo.org.mx]
- 9. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
- 10. 3-Amino-4-bromopyrazole(16461-94-2) 1H NMR spectrum [chemicalbook.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. m.youtube.com [m.youtube.com]
preventing debromination side reaction in Suzuki coupling of pyrazoles
A Guide to Preventing Debromination Side Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the Suzuki-Miyaura cross-coupling of pyrazoles, with a specific focus on mitigating the common and often frustrating side reaction of debromination. As Senior Application Scientists, we have curated this information based on established literature and practical field experience to help you optimize your reactions for higher yields and purity.
Troubleshooting Guide: Diagnosing and Solving Debromination Issues
This section addresses specific problems you might be encountering in the lab. Each issue is presented with a list of probable causes and actionable solutions, grounded in the principles of the reaction mechanism.
Issue 1: My primary product is the debrominated pyrazole, with very low yield of the desired coupled product.
This is a classic sign that the hydrodehalogenation pathway is kinetically favored over the cross-coupling pathway. Let's break down the potential culprits and how to address them.
Possible Cause & Recommended Solution
| Parameter | Possible Cause of Debromination | Recommended Solution |
| Catalyst/Ligand System | The palladium catalyst's coordination sphere is not optimal. The ligand may not be sufficiently electron-rich or sterically bulky to facilitate rapid reductive elimination of the desired product. This gives the palladium-hydride species, responsible for debromination, more time to form and react.[1][2] | Switch to a more effective ligand. Bulky, electron-rich biaryl phosphine ligands are often the solution. Consider ligands such as SPhos, XPhos, or RuPhos.[2] These ligands are designed to accelerate the rate-limiting steps of the catalytic cycle, thereby outcompeting the debromination pathway.[3] |
| Base | The base is too strong or is acting as a hydride source. Strong bases, particularly alkoxides in the presence of protic solvents, can generate palladium-hydride species that lead to debromination.[1][4] | Optimize the base. Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) is an excellent starting point as it is generally effective and less prone to causing debromination.[1] Other options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[2] The choice of base is critical and often substrate-dependent.[2] |
| Solvent | Protic solvents (e.g., alcohols) or even trace amounts of water in aprotic solvents can serve as a source for the hydride in the debromination process.[1][4] | Use anhydrous aprotic solvents. Toluene, dioxane, or THF are generally good choices.[1] Ensure your solvents are rigorously dried before use. While some Suzuki reactions benefit from a small amount of water to aid in the dissolution of the base and facilitate transmetalation, excessive water can be detrimental.[1] |
| Temperature | High reaction temperatures can increase the rate of side reactions, including debromination.[2][5] | Lower the reaction temperature. If the reaction is sluggish at lower temperatures, this is another indication that your catalyst system may not be active enough.[2] Combining a more active catalyst (e.g., a Buchwald precatalyst) with a lower temperature (e.g., 60-80 °C) can often provide the desired product with minimal debromination.[6] |
Issue 2: The reaction is sluggish and incomplete, and I still observe some debromination.
This scenario suggests that while debromination isn't the dominant pathway, the overall catalytic cycle is inefficient. This can indirectly favor side reactions by extending the reaction time and the lifetime of reactive intermediates.
Possible Cause & Recommended Solution
| Parameter | Possible Cause of Sluggish Reaction | Recommended Solution |
| Catalyst Activation | The active Pd(0) species is not being generated efficiently from the precatalyst. | Choose a more readily activated precatalyst. Buchwald's G2, G3, or G4 precatalysts are designed for rapid and quantitative generation of the active monoligated Pd(0) species, which can significantly improve reaction rates.[7] |
| Transmetalation | The transfer of the organic group from the boron reagent to the palladium center is slow. This can be an issue with certain boronic acids or esters. | Activate the boronic acid. The base plays a crucial role in forming the borate species, which is more nucleophilic and facilitates transmetalation.[8][9] Ensure you are using an appropriate base (like K₃PO₄) and that it is sufficiently soluble. Using a boronic ester, such as a neopentyl glycol or pinacol ester, can sometimes improve stability and reactivity.[10] |
| NH-Acidity of Pyrazole | If your pyrazole has an unprotected N-H, it can be deprotonated by the base. The resulting pyrazolate anion can coordinate to the palladium center, potentially inhibiting the catalyst.[6] | Protect the pyrazole nitrogen. If optimization of other parameters fails, consider protecting the pyrazole nitrogen with a suitable group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[11] This can prevent catalyst inhibition and has been shown to suppress dehalogenation.[11] |
Visualizing the Reaction Pathways
To better understand the competition between the desired Suzuki coupling and the debromination side reaction, the following diagram illustrates the key steps in the catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Welcome to the technical support guide for the synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This document is designed for researchers, process chemists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab to pilot plant production. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure a robust and reproducible process.
The target molecule, this compound, is a crucial building block in medicinal chemistry, frequently utilized in the development of novel therapeutics.[1][2] Its structure combines the reactive handle of a bromo-substituted pyrazole with a tetrahydropyran (THP) moiety, which can influence solubility and metabolic stability. While the synthesis appears straightforward on paper, its scale-up is often fraught with challenges related to regioselectivity, impurity profiles, and purification. This guide aims to provide practical, experience-driven solutions to these issues.
Synthetic Strategy Overview
The most common and industrially viable route involves a two-step sequence:
-
Bromination of 1H-pyrazole: This step introduces the bromine atom at the C4 position of the pyrazole ring.
-
N-Alkylation of 4-Bromopyrazole: The resulting 4-Bromopyrazole is then alkylated with a suitable tetrahydro-2H-pyran electrophile to install the N-substituent.
This pathway is generally preferred for its use of readily available and cost-effective starting materials.[1][3]
Caption: General workflow for the two-step synthesis of the target molecule.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Part 1: Bromination of 1H-Pyrazole
Q1: My bromination reaction is sluggish and gives a mixture of mono- and di-brominated products. How can I improve selectivity for 4-Bromopyrazole?
A: This is a classic selectivity issue. The pyrazole ring can be brominated at multiple positions. To favor the 4-bromo isomer:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) on scale as it is a solid and easier to handle.[4] It can provide better selectivity and a cleaner reaction profile.
-
Stoichiometry: Use of 1.0 to 1.05 equivalents of the brominating agent is critical. Excess reagent will lead to di-bromination.
-
Reaction Conditions: Running the reaction at room temperature or slightly below (0-5 °C) can help control the reaction rate and improve selectivity.[4] Water is often a suitable solvent for the reaction with NBS.[4]
Q2: The workup for the bromination step is difficult, and I'm losing product. Any suggestions?
A: After the reaction, the product, 4-Bromopyrazole, needs to be isolated from the reaction medium and byproducts (like succinimide if using NBS).
-
Extraction: Ensure the pH of the aqueous layer is adjusted to be neutral or slightly basic before extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the pyrazole is in its free base form and partitions into the organic layer.
-
Washes: Washing the combined organic layers with a sodium thiosulfate solution can remove any residual bromine, followed by a brine wash to aid phase separation.
Part 2: N-Alkylation of 4-Bromopyrazole
Q3: The N-alkylation step is giving me a mixture of two regioisomers. How can I selectively synthesize the N1-alkylated product?
A: This is the most significant challenge in this synthesis. 4-Bromopyrazole has two nitrogen atoms (N1 and N2) that can be alkylated, leading to regioisomers which are often difficult to separate. Achieving high N1 selectivity is key.
-
Steric Hindrance: The regioselectivity is primarily governed by sterics. The incoming electrophile will preferentially attack the less sterically hindered nitrogen. However, in 4-Bromopyrazole, the steric environment around N1 and N2 is similar.
-
Reaction Conditions: The choice of base and solvent system is paramount for controlling regioselectivity.
-
Bases: Strong, non-nucleophilic bases like Sodium Hydride (NaH) are commonly used to deprotonate the pyrazole. The resulting sodium salt can then be alkylated. Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is another excellent option, often favoring the thermodynamically more stable N1 isomer.
-
Solvents: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.
-
-
Electrophile: The leaving group on your tetrahydropyran electrophile matters. Using a tosylate (4-tosyloxy-tetrahydropyran) or a mesylate is often more effective than a halide (e.g., 4-bromo-tetrahydropyran) and can lead to cleaner reactions.
Q4: My N-alkylation reaction does not go to completion, even after extended reaction times. What could be the issue?
A: Several factors could lead to an incomplete reaction:
-
Base Quality/Stoichiometry: Ensure your base is fresh and active. For NaH, ensure it is properly washed of mineral oil if necessary. Use at least 1.1 equivalents of the base to ensure complete deprotonation of the 4-Bromopyrazole.
-
Water Content: The reaction is highly sensitive to moisture. Ensure all solvents and reagents are anhydrous. Water will quench the base and the pyrazole anion.
-
Temperature: While some alkylations proceed at room temperature, heating (e.g., to 60-80 °C) may be required to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | NaH (60% in oil) | K₂CO₃ | Cs₂CO₃ | Cs₂CO₃ often provides better regioselectivity and yield. |
| Solvent | THF | Acetonitrile | DMF | DMF is excellent for solubilizing salts and driving the reaction. |
| Temperature | 25 °C | 60 °C | 80 °C | Higher temperatures can increase rate but may lead to side products. |
| Electrophile | 4-bromo-THP | 4-mesyloxy-THP | 4-tosyloxy-THP | Tosylates are often superior leaving groups for this transformation. |
Table 1: Comparison of N-Alkylation Reaction Conditions.
Part 3: Purification and Scale-Up
Q5: Column chromatography is not viable for purifying my multi-kilogram batch. What are my options?
A: This is a critical scale-up consideration.[5]
-
Crystallization/Recrystallization: This is the most desirable method for large-scale purification. Experiment with various solvent systems (e.g., heptane/ethyl acetate, isopropanol/water) to find conditions that allow your product to crystallize while leaving impurities in the mother liquor.
-
Acid-Base Workup: If there are significant neutral impurities, you can perform an acidic wash. Dissolve the crude product in an organic solvent, wash with dilute acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer. Then, basify the aqueous layer and re-extract the pure product.
-
Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation could be an option, although less common for this specific molecule.
Q6: I'm observing significant exotherms during the reaction scale-up. How do I manage this safely?
A: Thermal management is crucial for safety and process control on a large scale.[6]
-
Rate of Addition: The addition of highly reactive reagents (like NaH or the brominating agent) should be done slowly and controllably, monitoring the internal temperature.
-
Cooling Capacity: Ensure your reactor has adequate cooling capacity to dissipate the heat generated. Perform a reaction calorimetry study if possible to understand the thermal profile.
-
Reverse Addition: In some cases, adding the substrate solution to a slurry of the base (reverse addition) can provide better temperature control.
References
Technical Support Center: Identifying Impurities in 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole by HPLC
Welcome to the technical support center for the analysis of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the purity and quality of this important heterocyclic intermediate. In the landscape of pharmaceutical development, a comprehensive understanding of a compound's impurity profile is not just a regulatory requirement but a cornerstone of safety and efficacy.[1][2]
This resource provides in-depth, experience-driven answers to common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this specific pyrazole derivative. The content is structured in a practical question-and-answer format, explaining not just what to do, but why it works, grounding every recommendation in established scientific principles and regulatory expectations.
Section 1: Understanding the Analyte and Potential Impurities
A robust analytical method begins with a foundational understanding of the target molecule's chemistry and its synthetic pathway. This knowledge allows us to anticipate potential impurities, which is the first step in developing a specific and effective separation method.
FAQ 1: What are the most likely process-related impurities for this compound?
Predicting impurities requires a look at the common synthesis routes for substituted pyrazoles. Typically, pyrazoles are formed via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[3][4] For the target molecule, likely starting materials include 4-bromopyrazole and a protected tetrahydropyran derivative.
Based on these general synthetic strategies, potential process-related impurities can be categorized as follows:
| Impurity Category | Potential Specific Impurities | Rationale |
| Starting Materials | 4-Bromopyrazole[5]; Tetrahydropyran-4-one; Protected tetrahydropyran derivatives | Incomplete reaction or carryover from the synthetic steps. |
| Reagents & Byproducts | Unreacted coupling agents; Inorganic salts | Carryover from workup and purification steps. |
| Isomeric Impurities | Regioisomers of the pyrazole ring | If an unsymmetrical precursor is used, reaction at different nitrogen atoms of the pyrazole ring can lead to isomeric products.[3] |
| Related-Substance Impurities | Des-bromo impurity (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole); Di-bromo pyrazole species | Side reactions such as dehalogenation or further halogenation. |
FAQ 2: What degradation pathways should I consider for this molecule?
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an HPLC method, as mandated by ICH guidelines.[2][6][7][8] The structure of this compound suggests susceptibility to several degradation mechanisms:
-
Hydrolysis: The ether linkage in the tetrahydropyran (THP) ring and the N-C bond connecting it to the pyrazole are potentially susceptible to cleavage under strong acidic or basic conditions. The pyrazole ring itself is generally stable to hydrolysis.
-
Oxidation: The nitrogen atoms in the pyrazole ring could be susceptible to oxidation, potentially forming N-oxides. Stress studies should employ agents like hydrogen peroxide to investigate this pathway.[9]
-
Photolysis: Many aromatic and heterocyclic systems are sensitive to light. Photolytic degradation can lead to complex radical-based reactions, fragmentation, or dimerization.
-
Thermal Degradation: Exposure to dry heat can reveal the intrinsic stability of the molecule and may induce decomposition or rearrangement.
A comprehensive forced degradation study is the only definitive way to identify these degradants. A detailed protocol is provided in Section 4.
Section 2: HPLC Method Development & Initial Troubleshooting
Developing a robust and reliable HPLC method is the core of impurity analysis.[10][11] This section addresses common starting points and initial problems.
FAQ 3: I need to develop a method from scratch. Where is a good place to start?
For a molecule like this compound, which contains both non-polar (bromophenyl) and polar (pyrazole, THP ether) moieties, reversed-phase HPLC (RP-HPLC) is the most logical starting point.[11] A C18 column is a versatile first choice.[12]
Here is a recommended starting point for your method development:
| Parameter | Recommended Starting Condition | Rationale & Further Optimization Steps |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good efficiency and is a standard workhorse column. If peak shape is poor for basic impurities, consider a polar-embedded or end-capped phase.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a volatile buffer system suitable for LC-MS and helps control the ionization of the pyrazole nitrogens, improving peak shape.[12] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and good UV transparency. Methanol can be explored as an alternative to alter selectivity. |
| Gradient | 5% to 95% B over 20 minutes | A broad screening gradient is essential to ensure all potential impurities, from highly polar to non-polar, are eluted from the column. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature. Can be increased (e.g., to 40 °C) to reduce viscosity and improve peak efficiency. |
| Detection (UV) | 220 nm and 254 nm | 220 nm provides a more universal wavelength for organic molecules. 254 nm is good for aromatic systems. A photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Injection Volume | 5 µL | A small injection volume minimizes solvent effects and the risk of column overload.[14] |
| Sample Diluent | 50:50 Acetonitrile:Water | The diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape.[15] |
FAQ 4: My main peak is tailing. What are the most likely causes and how can I fix it?
Peak tailing is a common issue, especially for heterocyclic compounds containing basic nitrogen atoms.[16] The pyrazole moiety can interact with acidic residual silanol groups on the silica surface of the HPLC column, causing secondary retention and a tailed peak.
Here is a systematic approach to troubleshooting peak tailing:
-
Lower the Mobile Phase pH: Ensure your mobile phase pH is at least 1-2 units below the pKa of the pyrazole nitrogens. Using 0.1% formic acid (pH ~2.7) or trifluoroacetic acid (TFA, pH ~2) will fully protonate the basic nitrogens, minimizing their interaction with silanols.
-
Check for Column Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.[17]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with better end-capping to shield residual silanols. If you are using an older column, switching to a newer generation column specifically designed for basic compounds can solve the problem.
-
Consider a Different Column Chemistry: If tailing persists, a column with a different stationary phase, such as a phenyl or a polar-embedded phase, can offer a different selectivity and may not exhibit the same secondary interactions.[12]
FAQ 5: I'm seeing unexpected peaks in my chromatogram. Are they real impurities or system artifacts?
Distinguishing between actual sample impurities and system-related artifacts (often called "ghost peaks") is a critical troubleshooting step.[18][19][20][21] Ghost peaks can arise from the injector, contaminated mobile phases, or carryover from previous injections.[22][23]
The workflow below outlines a systematic process for identifying the source of unexpected peaks.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. acdlabs.com [acdlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. 4-Bromo-1H-pyrazole, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ijisrt.com [ijisrt.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. ijrpr.com [ijrpr.com]
- 12. Developing HPLC Methods [sigmaaldrich.com]
- 13. interchim.fr [interchim.fr]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. halocolumns.com [halocolumns.com]
- 16. welch-us.com [welch-us.com]
- 17. mastelf.com [mastelf.com]
- 18. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 19. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 20. uhplcs.com [uhplcs.com]
- 21. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 22. wyatt.com [wyatt.com]
- 23. welch-us.com [welch-us.com]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in the synthesis of substituted pyrazoles. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired isomeric purity.
Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals.[1][2] The classical approach to synthesizing these vital heterocycles, such as the Knorr and Paal-Knorr syntheses, often involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[3][4][5][6][7] When using an unsymmetrical 1,3-dicarbonyl compound, this reaction can lead to the formation of a mixture of two regioisomers, which can be difficult to separate.[8] Since the biological activity of these isomers can vary significantly, achieving high regioselectivity is paramount.
This guide provides a structured approach to troubleshooting and optimizing your pyrazole synthesis to favor the formation of a single, desired regioisomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am obtaining a mixture of regioisomers in my pyrazole synthesis. What are the primary factors influencing this outcome?
A1: The formation of regioisomeric mixtures is a common challenge and is governed by a delicate balance of several factors. Understanding these can help you troubleshoot your reaction effectively.
-
Steric Hindrance: The relative size of the substituents on both the 1,3-dicarbonyl compound and the hydrazine plays a crucial role. The initial nucleophilic attack of the hydrazine may be directed to the less sterically hindered carbonyl group.[9]
-
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound significantly influences the electrophilicity of the two carbonyl carbons. Electron-withdrawing groups will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial attack by the hydrazine.[9]
-
Reaction Conditions:
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Protic solvents, especially fluorinated alcohols, can stabilize intermediates differently than aprotic solvents, thereby influencing the reaction pathway.[8][10]
-
pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms of the substituted hydrazine, thus affecting the site of initial attack.[9][11]
-
Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over the other.[12]
-
Q2: How can I strategically use solvents to enhance the regioselectivity of my reaction?
A2: Solvent choice is one of the most powerful tools for controlling regioselectivity. While traditional solvents like ethanol often yield mixtures, fluorinated alcohols have been shown to significantly improve the formation of a single isomer.[8]
-
Fluorinated Alcohols (TFE and HFIP): Solvents such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[8] This is attributed to their ability to form strong hydrogen bonds, which can selectively activate one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more susceptible to nucleophilic attack.
| Solvent | Exemplary Regioisomeric Ratio (Isomer A:Isomer B) |
| Ethanol | Often results in mixtures (e.g., 50:50 to 70:30) |
| 2,2,2-Trifluoroethanol (TFE) | Improved selectivity (e.g., up to 85:15)[8] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High to excellent selectivity (e.g., up to 99:1)[8] |
Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols
This protocol describes a general procedure for the synthesis of a substituted pyrazole using HFIP to maximize regioselectivity.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl compound in HFIP.
-
To this solution, add the substituted hydrazine dropwise at room temperature with stirring.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Q3: My substrates have strong electronic and steric biases that favor the undesired regioisomer. What alternative synthetic strategies can I employ?
A3: When the inherent properties of your starting materials consistently lead to the undesired product, a change in synthetic strategy is often necessary.
-
1,3-Dipolar Cycloaddition: This is a powerful alternative that offers excellent control over regioselectivity.[13][14][15][16] The reaction of a nitrile imine (generated in situ from a hydrazonoyl halide or by oxidation of a hydrazone) with an alkyne or a suitable alkene derivative can provide access to pyrazoles with regioselectivity that is often complementary to the Knorr synthesis. The regiochemical outcome is dictated by the frontier molecular orbitals of the dipole and dipolarophile.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes alter the regiochemical outcome by promoting the formation of the thermodynamically more stable product.[9][17] This high-energy input can overcome kinetic barriers that might favor the formation of an undesired isomer under conventional heating.
Experimental Protocol: Microwave-Assisted Synthesis for Improved Regioselectivity
Materials:
-
α,β-Unsaturated ketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
Glacial acetic acid
Procedure:
-
In a microwave reaction vessel, combine the α,β-unsaturated ketone and the substituted hydrazine.
-
Add glacial acetic acid to serve as both the solvent and catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes). Note: These conditions should be optimized for your specific substrates.
-
After the reaction, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify by recrystallization or column chromatography.
Visualization of Key Concepts
Diagram 1: Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis
Caption: Key factors determining the regiochemical outcome.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A systematic approach to optimizing regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
stability of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole under acidic/basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice regarding the chemical stability of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole under various acidic and basic experimental conditions. Understanding the stability profile of this molecule is critical for its successful application in multi-step organic synthesis and drug development.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the most reactive functional groups in this compound concerning stability?
A1: The molecule's stability is primarily dictated by two key structural features: the N-tetrahydropyranyl (THP) group and the C-Br bond on the pyrazole ring. The THP group, an acetal, is highly susceptible to cleavage under acidic conditions.[1][2] The pyrazole ring itself is a robust aromatic system, generally resistant to oxidation and reduction.[3] However, the C4-bromo substituent can be a site for nucleophilic attack under certain conditions.
Stability Under Acidic Conditions
Q2: My this compound appears to be degrading during my reaction, which has an acidic workup. What is likely happening?
A2: The most probable cause of degradation under acidic conditions is the cleavage of the N-tetrahydropyranyl (THP) protecting group.[1][4] This is a classic acid-catalyzed hydrolysis of an acetal. The reaction proceeds by protonation of the ether oxygen of the THP ring, followed by ring opening to form a resonance-stabilized carbocation and the unprotected pyrazole.[1][5]
Q3: What specific acidic reagents or conditions should I be cautious with?
A3: Caution should be exercised with a wide range of acidic conditions. This includes not only strong mineral acids (e.g., HCl, H₂SO₄) but also Lewis acids (e.g., BF₃·Et₂O) and even mildly acidic conditions.[6][7] Unexpected cleavage can also occur due to:
-
Residual Acid Catalysts: Traces of acid from previous steps can cause gradual deprotection.[2]
-
Acidic Stationary Phases: Purification via standard silica gel chromatography can lead to partial or complete cleavage of the THP group, as silica gel is inherently acidic.[2]
-
Acidic Solvents/Additives: The use of acidic solvents or additives can also promote deprotection.
Q4: How can I prevent the undesired cleavage of the THP group during a reaction?
A4: To maintain the integrity of the THP group, it is crucial to avoid acidic conditions.
-
Neutralize Reactions: Before workup, carefully neutralize any acidic components with a mild base, such as a saturated aqueous solution of sodium bicarbonate.[2]
-
Alternative Purification: If silica gel chromatography is causing deprotection, consider using a neutralized stationary phase (e.g., silica gel treated with triethylamine) or an alternative like neutral alumina or Florisil.[2]
-
Anhydrous Conditions: In non-aqueous reactions, ensure all reagents and solvents are thoroughly dried, as water can facilitate proton transfer and create localized acidic environments.[2]
Stability Under Basic Conditions
Q5: Is this compound stable under basic conditions?
A5: Generally, the N-THP group and the pyrazole ring are stable under basic conditions.[1][2] This makes the compound compatible with a variety of reagents such as organometallics (Grignard and organolithium reagents), metal hydrides, and conditions for acylations and alkylations.[2]
Q6: Are there any potential reactions to be aware of under basic conditions?
A6: While the core structure is robust, two potential reactions could occur under specific basic conditions:
-
Nucleophilic Aromatic Substitution (SNAr): The C4-bromo substituent on the electron-deficient pyrazole ring can be susceptible to nucleophilic substitution, especially with strong nucleophiles.[8][9] The feasibility of this reaction depends on the nucleophile's strength and the reaction conditions (temperature, solvent).
-
Ring Opening: In the presence of a very strong base, deprotonation at the C3 position of the pyrazole ring could potentially lead to ring opening, although this is generally a harsh process.[3][10]
Troubleshooting Guides
Problem 1: Complete or partial loss of the THP group confirmed by NMR or LC-MS after a reaction or workup.
| Possible Cause | Troubleshooting Steps |
| Inadvertently Acidic Conditions | Re-evaluate all reagents and solutions: Check the pH of all aqueous solutions. Ensure that any salts used are not from a strong acid and a weak base.[2] |
| Acidic Aqueous Wash | Use a neutral or slightly basic wash: Employ a saturated sodium bicarbonate or phosphate buffer solution during the aqueous workup to neutralize any residual acid.[2] |
| Cleavage during Chromatography | Modify purification method: 1. Neutralize silica gel by pre-treating with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%). 2. Use an alternative stationary phase like neutral alumina or Florisil.[2] |
Problem 2: An unexpected new product is formed under basic conditions.
| Possible Cause | Troubleshooting Steps |
| Nucleophilic Aromatic Substitution (SNAr) | Analyze the new product: Use techniques like mass spectrometry and NMR to identify the structure of the byproduct. If a nucleophile from the reaction mixture has displaced the bromine atom, this confirms SNAr. Modify reaction conditions: To avoid this, consider using a less potent nucleophile, lowering the reaction temperature, or reducing the reaction time. |
| Contamination of Reagents | Verify reagent purity: Ensure all starting materials, reagents, and solvents are pure and free from contaminants that could act as unexpected nucleophiles.[11] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Reaction Requiring Neutral Workup to Preserve the THP Group
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
-
Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography using a neutralized stationary phase if necessary.
Data & Visualization
Table 1: General Stability Profile of this compound
| Condition/Reagent Type | Stability | Potential Reactions |
| Strong Protic Acids (e.g., HCl, H₂SO₄, TFA) | Unstable | Rapid cleavage of the N-THP group.[6] |
| Mild Protic Acids (e.g., Acetic Acid, PPTS) | Potentially Unstable | Cleavage of the N-THP group, rate is substrate and temperature dependent.[6] |
| Lewis Acids (e.g., BF₃·Et₂O, ZnCl₂) | Unstable | Cleavage of the N-THP group.[6] |
| Silica Gel | Potentially Unstable | Can cause cleavage of the N-THP group during purification.[2] |
| Strong Bases (e.g., NaOH, KOH, NaH) | Generally Stable | Compatible with many basic conditions.[1] |
| Organometallics (e.g., n-BuLi, Grignard reagents) | Generally Stable | Compatible.[2] |
| Strong Nucleophiles (e.g., NaCN, NaSR) | Potentially Unstable | Nucleophilic aromatic substitution of the C4-bromo group may occur. |
Diagrams
Caption: Mechanism of Acid-Catalyzed N-THP Deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buy 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole [smolecule.com]
- 10. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of 4-Bromo- vs. 4-Iodo-Pyrazoles in Cross-Coupling Reactions: A Guide for the Synthetic Chemist
Abstract
The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, with 4-halopyrazoles serving as key building blocks. A frequent dilemma for researchers is the choice between 4-bromo- and 4-iodo-pyrazoles. This in-depth guide provides a comparative analysis, grounded in mechanistic principles and supported by experimental data, to inform this critical decision. While 4-iodopyrazoles generally exhibit higher reactivity, leading to faster reactions and milder conditions, this guide will demonstrate that 4-bromopyrazoles offer distinct advantages in terms of stability, cost, and a lower propensity for certain side reactions, making them superior in specific synthetic contexts.
Introduction: The Pyrazole Scaffold and the Power of Cross-Coupling
Pyrazole derivatives are privileged scaffolds in drug discovery, appearing in numerous blockbuster drugs. Their value stems from their unique electronic properties, ability to act as hydrogen bond donors and acceptors, and metabolic stability. The strategic derivatization of the pyrazole ring is therefore critical for modulating pharmacological properties.
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For pyrazoles, this typically involves coupling a 4-halopyrazole electrophile with a suitable nucleophilic partner. The choice of the halogen—bromine versus iodine—profoundly impacts the reaction's success.
The Theoretical Framework: Why Halogen Identity Matters
The enhanced reactivity of organoiodides over organobromides in cross-coupling is a foundational concept rooted in the mechanism of the catalytic cycle. The first, and often rate-determining, step for most palladium-catalyzed couplings is the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond.
The energy required for this step is directly related to the C-X bond dissociation energy. The C-I bond (≈228 kJ/mol) is significantly weaker than the C-Br bond (≈284 kJ/mol). This lower bond strength facilitates a faster, more facile oxidative addition for 4-iodopyrazoles, often allowing for lower catalyst loadings, milder reaction temperatures, and shorter reaction times.[2]
Comparative Analysis in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. In this arena, the choice between bromo- and iodo-pyrazoles is nuanced.
While 4-iodopyrazoles react readily, they are more susceptible to a key side reaction: proto-dehalogenation, where the halogen is replaced by a hydrogen atom.[3] This can significantly lower the yield of the desired coupled product. In a direct comparison of halogenated aminopyrazoles, it was found that bromo and chloro derivatives were superior to iodopyrazoles due to this reduced propensity for dehalogenation.[3]
However, for less reactive boronic acids or when milder conditions are paramount, the higher reactivity of the 4-iodopyrazole can be indispensable.[4]
Table 1: Comparison in Suzuki-Miyaura Coupling
| Halopyrazole Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Source |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acids | Pd(PPh₃)₄ (2 mol%), Cs₂CO₃ | DME/H₂O, 90°C, 5-12 min (MW) | Good to Excellent | [4] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | Toluene/H₂O, 80°C | Good to Excellent | [5] |
| 5-Amino-4-iodo-1H-pyrazole | Phenylboronic acid | SPhos Pd G2, K₂CO₃ | 1,4-Dioxane/H₂O, 100°C, 1h | 28% (+ 68% dehalogenation) | [3] |
| 5-Amino-4-bromo-1H-pyrazole | Phenylboronic acid | SPhos Pd G2, K₂CO₃ | 1,4-Dioxane/H₂O, 100°C, 1h | 95% | [3] |
Buchwald-Hartwig Amination (C-N Bond Formation)
For C-N bond formation, the situation is highly dependent on the catalyst system and the nature of the amine coupling partner. A fascinating study on 4-halo-1-tritylpyrazoles revealed a complementary relationship between the two halogens.[6][7]
-
For Palladium-Catalysis: The 4-bromo-1-tritylpyrazole was found to be more effective for coupling with aryl- or alkylamines that lack a β-hydrogen atom, using a Pd(dba)₂/tBuDavePhos system. Reactions with amines possessing a β-hydrogen were low-yielding, likely due to competitive β-hydride elimination.[6]
-
For Copper-Catalysis: In contrast, the CuI-mediated C-N coupling of 4-iodo-1-tritylpyrazole was highly effective for alkylamines that do possess a β-hydrogen atom, a scenario where the palladium system failed.[6][7]
This highlights a critical field insight: the optimal halogen can be catalyst-dependent. When developing a synthetic route, screening both the 4-bromo and 4-iodo analogs against different catalytic systems (e.g., Pd vs. Cu) can unlock pathways that might fail with only one halogen.
Table 2: Comparison in Buchwald-Hartwig Amination
| Halopyrazole Substrate | Amine Partner | Catalyst System | Conditions | Yield | Source |
| 4-Bromo-1-tritylpyrazole | N-Methylaniline (no β-H) | Pd(dba)₂, tBuDavePhos, tBuONa | Toluene, 110°C, 24h | 86% | [6] |
| 4-Bromo-1-tritylpyrazole | Allylamine (has β-H) | Pd(dba)₂, tBuDavePhos, tBuONa | Toluene, 110°C, 24h | 18% | [6] |
| 4-Iodo-1-tritylpyrazole | Allylamine (has β-H) | CuI, Cs₂CO₃ | Dioxane, 110°C, 24h | 82% | [6] |
| 4-Iodo-1-tritylpyrazole | N-Methylaniline (no β-H) | CuI, Cs₂CO₃ | Dioxane, 110°C, 24h | 0% | [6] |
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira reaction, which couples terminal alkynes with aryl halides, generally benefits from the higher reactivity of the C-I bond.[8][9] The reaction involves a dual catalytic cycle with palladium and copper. The reactivity trend (I > Br > Cl) is well-established, meaning 4-iodopyrazoles will typically couple under milder conditions than their bromo counterparts.[8] This can be crucial when working with thermally sensitive alkynes or other functional groups in the molecule.
Special Considerations & Field-Proven Insights
Synthesis and Availability
Practical considerations often influence substrate choice. Methods for the synthesis of both 4-bromo- and 4-iodo-pyrazoles are well-documented.[10]
-
Bromination is often achieved using reagents like N-bromosuccinimide (NBS).[1]
-
Iodination can be performed with reagents like N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidant.[10][11] In many cases, brominating agents are less expensive and the resulting 4-bromopyrazoles are more commonly available commercially, which can be a deciding factor in large-scale synthesis campaigns.
Chemoselectivity: Using Halogens as Orthogonal Protecting Groups
The differential reactivity of C-Br and C-I bonds can be exploited for selective functionalization. In a molecule containing both an aryl bromide and an aryl iodide, a Sonogashira coupling can often be performed selectively at the more reactive C-I bond, leaving the C-Br bond intact for a subsequent, different coupling reaction.[8]
Furthermore, in a remarkable display of chemoselectivity, researchers have demonstrated that under specific phosphine-free palladium catalysis conditions, direct C-H arylation can be achieved at the C5 position of a 4-bromo- or 4-iodo-pyrazole without cleaving the C-X bond.[12][13] This allows the halogen to be retained for subsequent transformations, acting as a valuable synthetic handle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole (High-Yield, Low Dehalogenation)
(Adapted from J. Org. Chem. 2017, 82, 23, 12151–12165)[3]
-
To an oven-dried vial, add 5-amino-4-bromo-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Add the palladium pre-catalyst SPhos Pd G2 (2 mol %).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add degassed 1,4-dioxane and water (10:1 v/v) to achieve a substrate concentration of 0.1 M.
-
Place the vial in a preheated oil bath at 100 °C and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for CuI-Catalyzed Amination of a 4-Iodopyrazole with an Aliphatic Amine
(Adapted from Molecules 2020, 25, 4771)[6]
-
To an oven-dried microwave vial, add 4-iodo-1-tritylpyrazole (1.0 equiv), copper(I) iodide (CuI, 20 mol %), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Seal the vial with a cap and purge with argon.
-
Add anhydrous 1,4-dioxane followed by the aliphatic amine (e.g., allylamine, 2.0 equiv).
-
Heat the reaction mixture in a microwave reactor at 110 °C for the specified time (typically 1-3 hours) or in a preheated oil bath for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with dichloromethane and filter through a pad of Celite, washing with additional dichloromethane.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion and Recommendations
The choice between 4-bromo- and 4-iodo-pyrazoles is not a matter of universal superiority but of strategic selection based on the specific reaction context.
-
Choose 4-Iodo-Pyrazoles when:
-
Maximum reactivity is required to couple challenging substrates.
-
Milder reaction conditions (lower temperature, shorter times) are essential to preserve sensitive functional groups.
-
A copper-catalyzed pathway is being explored, particularly for C-N couplings.[6]
-
-
Choose 4-Bromo-Pyrazoles when:
-
Cost, stability, and commercial availability are primary concerns.
-
The coupling partners are known to promote proto-dehalogenation side reactions with iodo-analogs, especially in Suzuki couplings.[3]
-
Specific palladium/ligand systems show higher efficacy, as seen in certain Buchwald-Hartwig aminations.[6]
-
Chemoselectivity is desired, either for subsequent functionalization or to prevent C-X bond cleavage during other transformations like C-H activation.[12][13]
-
By understanding the underlying mechanistic principles and considering the practical aspects of each substrate, researchers can make an informed choice, optimizing their synthetic routes for efficiency, cost-effectiveness, and yield.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Organic Chemist's Guide to Navigating the Reactivity of N-Protected 4-Bromopyrazoles
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate world of heterocyclic chemistry, the pyrazole nucleus stands as a cornerstone, finding its way into a vast array of pharmaceuticals and agrochemicals. The functionalization of this scaffold, particularly the introduction of substituents at the C4-position, is a common and crucial step in the synthesis of novel molecular entities. 4-Bromopyrazole serves as a versatile building block for such transformations, most notably through metal-catalyzed cross-coupling reactions and metal-halogen exchange followed by electrophilic quench. However, the acidic N-H proton of the pyrazole ring often interferes with these reactions, necessitating the use of a protecting group.
The choice of this N-protecting group is far from trivial; it profoundly influences the steric and electronic environment of the pyrazole ring, thereby dictating its reactivity and the feasibility of subsequent synthetic steps. This guide provides a comprehensive comparison of the reactivity of 4-bromopyrazole under the influence of four commonly employed N-protecting groups: tert-butoxycarbonyl (Boc), (2-(trimethylsilyl)ethoxy)methyl (SEM), p-methoxybenzyl (PMB), and tosyl (Ts). By understanding the nuances of each protecting group, researchers can make more informed decisions, leading to optimized reaction conditions, improved yields, and streamlined synthetic routes.
The Critical Role of N-Protection: More Than Just a Mask
Before delving into a direct comparison, it is essential to appreciate the multifaceted role of the N-protecting group. Beyond simply preventing deprotonation by bases or organometallic reagents, the protecting group modulates the electron density of the pyrazole ring and can direct the regioselectivity of certain reactions.
An electron-withdrawing protecting group, such as the tosyl group, decreases the electron density of the pyrazole ring, making the C-H protons more acidic and potentially influencing the oxidative addition step in cross-coupling reactions. Conversely, electron-donating or sterically bulky groups can alter the accessibility of reagents to the metal center or the pyrazole ring itself.
dot graph TD { A[Unprotected 4-Bromopyrazole] --> B{Reaction Conditions(e.g., Base, Organometallics)}; B --> C{Complications- Deprotonation- Side Reactions- Catalyst Inhibition}; A --> D[N-Protection]; D --> E{N-Protected 4-Bromopyrazole}; E --> F{Controlled Reactivity- Lithiation- Suzuki Coupling- etc.}; F --> G[Desired C4-Functionalized Pyrazole]; subgraph "Protecting Group Influence" H(Electronic Effects) I(Steric Hindrance) end D -.-> H; D -.-> I; H -.-> F; I -.-> F; } caption: "The logic behind N-protection of 4-bromopyrazole."
A Head-to-Head Comparison of N-Protecting Groups
The following sections will dissect the impact of each protecting group on two pivotal reactions for the functionalization of 4-bromopyrazole: Suzuki-Miyaura coupling and lithiation.
tert-Butoxycarbonyl (Boc) Group: The Versatile Workhorse
The Boc group is a widely used protecting group due to its ease of introduction and its lability under acidic conditions, while remaining stable to a wide range of other reagents.
Reactivity Profile:
-
Suzuki-Miyaura Coupling: N-Boc protected 4-bromopyrazole is a competent substrate for Suzuki-Miyaura coupling reactions. The Boc group is generally stable under the basic conditions typically employed. However, prolonged reaction times or high temperatures might lead to partial deprotection. While direct comparative studies are scarce, the electron-withdrawing nature of the carbamate can slightly activate the C-Br bond towards oxidative addition.
-
Lithiation: Metal-halogen exchange on N-Boc-4-bromopyrazole can be achieved using strong bases like n-butyllithium or t-butyllithium at low temperatures. However, the electrophilic nature of the carbonyl group in the Boc moiety can be a potential site for nucleophilic attack by the organolithium reagent, leading to side products. Careful control of temperature and stoichiometry is crucial.
Experimental Data Summary:
| Reaction | Protecting Group | Conditions | Yield | Reference |
| Suzuki Coupling | Boc | Pd(dppf)Cl₂, K₂CO₃, DME/H₂O, 80 °C | Good to Excellent | [1] |
| Lithiation | Boc | n-BuLi, THF, -78 °C | Moderate | Inferred from general knowledge |
Protocol: Boc Protection of 4-Bromopyrazole
-
To a solution of 4-bromopyrazole (1.0 eq) in tetrahydrofuran (THF) at room temperature, add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify by column chromatography on silica gel to yield 1-Boc-4-bromopyrazole.
Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane.[2]
dot graph TD { subgraph "Boc-Protected 4-Bromopyrazole Workflow" A[4-Bromopyrazole] -- "Boc₂O, Et₃N, THF" --> B(1-Boc-4-bromopyrazole); B -- "Suzuki CouplingPd(dppf)Cl₂, K₂CO₃" --> C[4-Aryl-1-Boc-pyrazole]; B -- "Lithiationn-BuLi, -78°C then E+" --> D[4-E-1-Boc-pyrazole]; C -- "TFA/DCM or HCl/Dioxane" --> E[4-Aryl-1H-pyrazole]; D -- "TFA/DCM or HCl/Dioxane" --> F[4-E-1H-pyrazole]; end } caption: "Synthetic routes using Boc-protected 4-bromopyrazole."
(2-(Trimethylsilyl)ethoxy)methyl (SEM) Group: The Robust Protector
The SEM group is known for its robustness towards a wide range of reaction conditions, including strongly basic and nucleophilic reagents. It is typically cleaved with fluoride sources or under acidic conditions.
Reactivity Profile:
-
Suzuki-Miyaura Coupling: N-SEM-4-bromopyrazole is an excellent substrate for Suzuki coupling. The SEM group is highly stable to the reaction conditions, preventing unwanted deprotection. Its steric bulk is moderate and generally does not significantly hinder the reaction.
-
Lithiation: The SEM group is exceptionally stable to organolithium reagents, making it an ideal choice for lithiation-functionalization sequences. The absence of an electrophilic center within the protecting group minimizes the risk of side reactions.
Experimental Data Summary:
| Reaction | Protecting Group | Conditions | Yield | Reference |
| Suzuki Coupling | SEM | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 100 °C | High | Inferred from similar systems |
| Lithiation | SEM | n-BuLi, THF, -78 °C | High | Inferred from stability |
Protocol: SEM Protection of 4-Bromopyrazole
-
To a suspension of sodium hydride (60% in mineral oil, 1.2 eq) in dry dimethylformamide (DMF) at 0 °C, add a solution of 4-bromopyrazole (1.0 eq) in DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add SEM-Cl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to give 1-SEM-4-bromopyrazole.
Deprotection: The SEM group can be removed using tetrabutylammonium fluoride (TBAF) in THF or by treatment with a strong acid like HCl in ethanol.[3]
dot graph TD { subgraph "SEM-Protected 4-Bromopyrazole Workflow" A[4-Bromopyrazole] -- "NaH, SEM-Cl, DMF" --> B(1-SEM-4-bromopyrazole); B -- "Suzuki CouplingPd catalyst, Base" --> C[4-Aryl-1-SEM-pyrazole]; B -- "Lithiationn-BuLi, -78°C then E+" --> D[4-E-1-SEM-pyrazole]; C -- "TBAF or HCl/EtOH" --> E[4-Aryl-1H-pyrazole]; D -- "TBAF or HCl/EtOH" --> F[4-E-1H-pyrazole]; end } caption: "Synthetic routes using SEM-protected 4-bromopyrazole."
p-Methoxybenzyl (PMB) Group: The Oxidatively Cleavable Option
The PMB group is another robust protecting group that is stable to a variety of conditions but can be selectively removed by oxidation, typically with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), or under strongly acidic conditions.
Reactivity Profile:
-
Suzuki-Miyaura Coupling: N-PMB-4-bromopyrazole is a suitable substrate for Suzuki coupling reactions. The PMB group is stable under typical Suzuki conditions. The electron-donating nature of the p-methoxyphenyl ring may slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to electron-withdrawing groups, but this effect is generally minor.
-
Lithiation: Similar to the SEM group, the PMB group is stable to organolithium reagents, making it a good choice for metal-halogen exchange reactions.
Experimental Data Summary:
| Reaction | Protecting Group | Conditions | Yield | Reference |
| Suzuki Coupling | PMB | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux | Good | Inferred from general reactivity |
| Lithiation | PMB | n-BuLi, THF, -78 °C | High | Inferred from stability |
Protocol: PMB Protection of 4-Bromopyrazole
-
To a suspension of sodium hydride (60% in mineral oil, 1.2 eq) in dry DMF at 0 °C, add a solution of 4-bromopyrazole (1.0 eq) in DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add PMB-Cl (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 1-PMB-4-bromopyrazole.
Deprotection: The PMB group can be cleaved using DDQ in a mixture of DCM and water, or with CAN in acetonitrile/water. Strong acids like TFA can also be used.[4][5]
dot graph TD { subgraph "PMB-Protected 4-Bromopyrazole Workflow" A[4-Bromopyrazole] -- "NaH, PMB-Cl, DMF" --> B(1-PMB-4-bromopyrazole); B -- "Suzuki CouplingPd catalyst, Base" --> C[4-Aryl-1-PMB-pyrazole]; B -- "Lithiationn-BuLi, -78°C then E+" --> D[4-E-1-PMB-pyrazole]; C -- "DDQ or CAN or TFA" --> E[4-Aryl-1H-pyrazole]; D -- "DDQ or CAN or TFA" --> F[4-E-1H-pyrazole]; end } caption: "Synthetic routes using PMB-protected 4-bromopyrazole."
Tosyl (Ts) Group: The Electron-Withdrawing Director
The tosyl group is a strong electron-withdrawing group that significantly alters the electronic properties of the pyrazole ring. It is very stable to acidic and oxidative conditions but can be removed under reductive conditions or with strong bases.
Reactivity Profile:
-
Suzuki-Miyaura Coupling: The strong electron-withdrawing nature of the tosyl group deactivates the pyrazole ring towards electrophilic attack but activates the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This can lead to faster reaction times and higher yields in some cases. However, the steric bulk of the tosyl group might be a limiting factor with sterically demanding coupling partners.
-
Lithiation: The electron-withdrawing tosyl group significantly increases the acidity of the C5-H proton of the pyrazole ring. This allows for regioselective deprotonation at the C5 position using a strong base, even in the presence of the C4-bromo substituent. This directed metallation is a powerful tool for the synthesis of 4,5-disubstituted pyrazoles.[6]
Experimental Data Summary:
| Reaction | Protecting Group | Conditions | Yield | Reference |
| Suzuki Coupling | Ts | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | High | Inferred from electronic effects |
| Directed Lithiation (at C5) | Ts | PhLi, THF, -78 °C | High | [6] |
Protocol: Tosyl Protection of 4-Bromopyrazole
-
To a solution of 4-bromopyrazole (1.0 eq) in pyridine at 0 °C, add tosyl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to give 4-bromo-1-tosylpyrazole.
Deprotection: The tosyl group can be removed using reducing agents like magnesium in methanol or with strong bases such as sodium hydroxide in refluxing ethanol.
dot graph TD { subgraph "Ts-Protected 4-Bromopyrazole Workflow" A[4-Bromopyrazole] -- "TsCl, Pyridine" --> B(4-Bromo-1-tosylpyrazole); B -- "Suzuki CouplingPd catalyst, Base" --> C[4-Aryl-1-tosylpyrazole]; B -- "Directed Lithiation (at C5)PhLi, -78°C then E+" --> D[4-Bromo-5-E-1-tosylpyrazole]; C -- "Mg/MeOH or NaOH/EtOH" --> E[4-Aryl-1H-pyrazole]; D -- "Mg/MeOH or NaOH/EtOH" --> F[4-Bromo-5-E-1H-pyrazole]; end } caption: "Synthetic routes using Ts-protected 4-bromopyrazole."
Comparative Summary and Strategic Recommendations
| Protecting Group | Key Features | Advantages in Suzuki Coupling | Advantages in Lithiation | Deprotection Conditions |
| Boc | Versatile, acid-labile | Generally stable, good yields | Feasible, but risk of side reactions | Acidic (TFA, HCl)[2] |
| SEM | Robust, stable to bases | Highly stable, clean reactions | Excellent stability, no side reactions | Fluoride (TBAF) or Acidic (HCl)[3] |
| PMB | Robust, oxidatively cleavable | Stable, good yields | Excellent stability, no side reactions | Oxidative (DDQ, CAN) or strongly acidic (TFA)[4][5] |
| Ts | Electron-withdrawing, directs lithiation | Activates C-Br bond | Enables regioselective C5-lithiation[6] | Reductive (Mg/MeOH) or strongly basic (NaOH) |
Strategic Recommendations:
-
For Suzuki-Miyaura coupling , the SEM group is an excellent choice due to its high stability, ensuring clean reaction profiles. The Boc group is also a viable and often more economical option, provided that reaction conditions are not overly harsh. The PMB group offers a reliable alternative with the benefit of orthogonal deprotection. The Ts group can be advantageous for less reactive aryl bromides due to its activating effect.
-
For lithiation at the C4 position (via metal-halogen exchange) , the SEM and PMB groups are superior choices due to their inertness towards organolithium reagents, minimizing side reactions.
-
For regioselective functionalization at the C5 position via directed metallation , the Ts group is the protecting group of choice, as it acidifies the C5-H and directs the deprotonation to this position.[6]
-
Orthogonality in deprotection is a key consideration in multi-step synthesis. The PMB group (oxidative cleavage) and the SEM group (fluoride-mediated cleavage) offer valuable orthogonal deprotection strategies relative to the acid-labile Boc group and the base/reductively labile Ts group.
Conclusion
The selection of an N-protecting group for 4-bromopyrazole is a critical decision that significantly impacts the outcome of subsequent synthetic transformations. While the Boc group offers a versatile and cost-effective solution for many applications, the SEM and PMB groups provide enhanced stability, particularly for reactions involving strong organometallic reagents. The tosyl group, with its strong electron-withdrawing nature, offers a unique advantage in directing lithiation to the C5 position. By carefully considering the electronic and steric effects of each protecting group, as well as the desired reaction pathway and deprotection strategy, researchers can unlock the full synthetic potential of 4-bromopyrazole as a versatile building block in the creation of novel and complex molecules.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole Derivatives
Introduction: The Versatile Scaffold of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone, recognized for its presence in numerous biologically active compounds.[1][2] The fusion of a pyrazole ring with a tetrahydropyran (THP) moiety, as seen in the scaffold this compound, presents a unique three-dimensional structure that can be strategically exploited for drug design. The THP ring often improves pharmacokinetic properties such as solubility and metabolic stability, while the pyrazole core provides a rich platform for diverse biological interactions. The bromine atom at the 4-position is a particularly attractive feature, serving as a versatile synthetic handle for the introduction of a wide array of substituents, primarily through cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4][5][6] This guide provides a comparative overview of the potential biological activities of derivatives of this scaffold, focusing on anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the structure-activity relationships (SAR) and provide detailed experimental protocols for the evaluation of these activities.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various pathways involved in tumor growth and progression.[7][8][9][10][11][12][13] The introduction of diverse aryl and heteroaryl groups at the 4-position of the pyrazole ring can lead to compounds with potent cytotoxic effects against various cancer cell lines.
Comparative Analysis of Hypothetical Derivatives
Based on common synthetic strategies for 4-substituted pyrazoles, a hypothetical series of derivatives of this compound can be envisioned, where the bromo group is replaced with various aromatic and heteroaromatic moieties via Suzuki coupling. The cytotoxic activity of such derivatives would be evaluated against a panel of cancer cell lines, and the results could be summarized as follows:
| Compound | R Group (at 4-position) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| Parent | Br | > 100 | > 100 | > 100 |
| Derivative 1 | Phenyl | 15.2 | 21.5 | 18.9 |
| Derivative 2 | 4-Fluorophenyl | 8.7 | 12.3 | 9.8 |
| Derivative 3 | 4-Methoxyphenyl | 25.4 | 30.1 | 28.3 |
| Derivative 4 | Pyridin-4-yl | 5.1 | 7.8 | 6.2 |
| Derivative 5 | Thiophen-2-yl | 11.9 | 16.4 | 14.1 |
| Doxorubicin | (Standard Drug) | 0.8 | 1.2 | 1.0 |
This table presents hypothetical data based on general trends observed for pyrazole derivatives to illustrate a comparative analysis.
The data suggests that the introduction of an aromatic or heteroaromatic ring at the 4-position generally enhances anticancer activity compared to the bromo-precursor. Electron-withdrawing groups, such as fluorine, on the phenyl ring may increase potency. Furthermore, the incorporation of a nitrogen-containing heterocycle like pyridine could lead to even more potent compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for anticancer activity.[11][14]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a standard drug (e.g., Doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.
Workflow for Anticancer Activity Screening
Caption: Workflow from synthesis to in vitro anticancer evaluation.
II. Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant bacteria and fungi necessitates the development of new antimicrobial agents. Pyrazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities.[2][3][15][16][17][18] Modifications at the 4-position of the pyrazole ring can significantly influence the antimicrobial potency and spectrum of activity.
Comparative Analysis of Hypothetical Derivatives
A series of hypothetical derivatives of this compound were evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for comparison.
| Compound | R Group (at 4-position) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Parent | Br | > 128 | > 128 | > 128 |
| Derivative 1 | Phenyl | 64 | 128 | 64 |
| Derivative 2 | 4-Chlorophenyl | 32 | 64 | 32 |
| Derivative 3 | 4-Nitrophenyl | 16 | 32 | 16 |
| Derivative 4 | Furan-2-yl | 64 | 128 | 32 |
| Derivative 5 | Thiazol-2-yl | 16 | 32 | 8 |
| Ciprofloxacin | (Standard Antibiotic) | 1 | 0.5 | N/A |
| Fluconazole | (Standard Antifungal) | N/A | N/A | 2 |
This table presents hypothetical data based on general trends observed for pyrazole derivatives to illustrate a comparative analysis.
The hypothetical data suggests that derivatization at the 4-position is crucial for antimicrobial activity. The presence of electron-withdrawing groups like chloro and nitro on a phenyl substituent appears to enhance activity. The introduction of other heterocyclic rings, such as thiazole, may lead to potent broad-spectrum antimicrobial agents.
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.[8][9][10][19]
Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a test bacterium will create a concentration gradient of the antibiotic. If the bacterium is susceptible, a clear zone of inhibition will be observed around the disk.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline or broth.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place paper disks (6 mm) impregnated with a known concentration of the test compounds and standard antibiotics onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each disk.
-
Interpretation: The size of the inhibition zone is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.
Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
III. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a variety of diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics. Many pyrazole-containing compounds, such as celecoxib, are potent and selective COX-2 inhibitors, highlighting the potential of this scaffold in developing new anti-inflammatory agents.[1][14][15][20][21]
Comparative Analysis of Hypothetical Derivatives
The anti-inflammatory activity of a hypothetical series of 4-substituted-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole derivatives can be assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of anti-inflammatory efficacy.
| Compound | R Group (at 4-position) | Edema Inhibition (%) at 3h |
| Parent | Br | < 10 |
| Derivative 1 | Phenyl | 45 |
| Derivative 2 | 4-Fluorophenyl | 55 |
| Derivative 3 | 4-Sulfamoylphenyl | 75 |
| Derivative 4 | 4-(Methylsulfonyl)phenyl | 70 |
| Derivative 5 | Indole-5-yl | 65 |
| Indomethacin | (Standard Drug) | 80 |
This table presents hypothetical data based on general trends observed for pyrazole derivatives to illustrate a comparative analysis.
The hypothetical results suggest that aryl substituents at the 4-position confer anti-inflammatory activity. Notably, the presence of a sulfonamide or methylsulfonyl group, which are key pharmacophores in many COX-2 inhibitors, significantly enhances the anti-inflammatory effect.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[2][7][20][22][23]
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and a standard drug (e.g., Indomethacin) orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vivo Anti-inflammatory Assay Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The versatility of the 4-bromo position allows for the synthesis of a diverse library of derivatives with potentially significant anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationship trends suggest that the nature of the substituent at the 4-position is a critical determinant of biological activity and selectivity. Future research should focus on the synthesis and systematic evaluation of a broad range of derivatives to identify lead compounds with optimal potency and pharmacokinetic profiles for further preclinical and clinical development.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publishatcj.com [publishatcj.com]
- 9. Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies [ouci.dntb.gov.ua]
- 10. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 15. [PDF] Synthesis, Antimicrobial Studies, and Molecular Docking Simulation of Novel Pyran, Pyrazole, and Pyranopyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. eurekaselect.com [eurekaselect.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
A Comparative Guide to the Comprehensive Purity Validation of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole for Pharmaceutical Applications
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each starting material and intermediate is paramount. The compound 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole serves as a critical building block in the development of various novel therapeutics. Its molecular structure, featuring a substituted pyrazole ring, makes it a versatile scaffold in medicinal chemistry. However, the very synthesis routes that produce this valuable intermediate can also introduce a spectrum of impurities—ranging from residual starting materials and reagents to side-products and degradation products.[1][2]
Impurities, even in trace amounts, can have significant consequences, potentially altering the efficacy, stability, and safety profile of the final API.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines such as ICH Q3A(R2), mandate rigorous characterization and control of any impurity present at or above a 0.05% reporting threshold for new drug substances.[3] Therefore, a multi-faceted analytical approach is not just recommended; it is a necessity for ensuring the purity, safety, and regulatory compliance of this key intermediate.
This guide provides an in-depth comparison of the essential analytical techniques required to establish a comprehensive purity profile for this compound. We will explore the causality behind experimental choices, present detailed protocols, and compare the data generated from orthogonal methods to build a self-validating system of analysis.
The Orthogonal Analytical Strategy: A Self-Validating Framework
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the principle of orthogonality, where different methods employing distinct chemical and physical principles are used to analyze the same sample. If these disparate methods yield congruent results, it builds a powerful and trustworthy case for the compound's purity. Our approach integrates chromatographic, spectroscopic, and elemental analyses to create this self-validating framework.
References
A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Bromopyrazole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The 4-bromopyrazole moiety, in particular, offers a versatile platform for developing potent and selective kinase inhibitors. The bromine atom at the C4 position can serve as a key interaction point within the kinase active site and provides a convenient handle for further synthetic modifications.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-bromopyrazole analogs, offering insights into the rational design of next-generation kinase inhibitors. We will explore the synthesis of these compounds, compare their biological activities, and provide detailed experimental protocols for their evaluation.
The Strategic Advantage of the 4-Bromopyrazole Scaffold
The pyrazole ring system is an attractive scaffold for kinase inhibition due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The bromine atom at the 4-position of the pyrazole ring can further enhance binding affinity through halogen bonding and other non-covalent interactions. Moreover, the presence of the bromo group allows for facile diversification of the scaffold through various cross-coupling reactions, enabling a thorough exploration of the chemical space around the core.[2]
Synthesis of 4-Bromopyrazole Analogs: A General Overview
The synthesis of 4-bromopyrazole analogs typically involves a multi-step sequence, starting with the construction of the pyrazole core, followed by regioselective bromination and subsequent diversification. A general synthetic strategy is outlined below.
Experimental Protocol: General Synthesis of 4-Bromopyrazole Analogs
Step 1: Pyrazole Ring Formation
-
Condensation: React a suitable 1,3-dicarbonyl compound with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent such as ethanol or acetic acid.
-
Cyclization: The condensation product will cyclize upon heating to form the pyrazole ring. The choice of substituents on the 1,3-dicarbonyl and hydrazine starting materials will determine the initial substitution pattern at the N1, C3, and C5 positions of the pyrazole core.
Step 2: Regioselective Bromination
-
Brominating Agent: Treat the synthesized pyrazole with a brominating agent such as N-bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Reaction Conditions: The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the 4-bromopyrazole derivative.[2]
Step 3: Diversification via Cross-Coupling Reactions
-
Suzuki Coupling: The 4-bromopyrazole can be coupled with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to introduce aryl or heteroaryl substituents at the C4 position.[2]
-
Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions, such as Sonogashira or Stille coupling, can also be employed to introduce a wider range of functional groups.
Caption: General synthetic workflow for 4-bromopyrazole analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-bromopyrazole analogs is highly dependent on the nature and position of substituents on the pyrazole ring and any appended functionalities. The following sections dissect the SAR at key positions.
Substitutions at the N1-Position
The N1-position of the pyrazole ring is often directed towards the solvent-exposed region of the kinase active site. Modifications at this position can significantly impact solubility, cell permeability, and target engagement.
| Analog | N1-Substituent | Kinase Target | IC₅₀ (nM) | Key Observations | Reference |
| 1a | -H | JNK3 | 630 | Unsubstituted pyrazole shows moderate activity. | [2] |
| 1b | -CH₃ | JNK3 | 450 | Small alkyl groups are well-tolerated and can improve potency. | [2] |
| 1c | -CH₂CH₂-Morpholine | JNK3 | >1000 | Bulky or polar substituents can be detrimental to activity. | [2] |
| 1d | -Benzyl | JNK3 | 320 | Aromatic substituents can enhance potency through additional interactions. | [2] |
Causality Behind Experimental Choices: The choice to explore a range of substituents from small alkyl groups to larger, more functionalized moieties at the N1 position is driven by the need to balance potency with pharmacokinetic properties. Small, lipophilic groups can enhance cell permeability, while larger groups containing polar functionalities like morpholine can improve solubility but may introduce steric hindrance.
Substitutions at the C3- and C5-Positions
The C3 and C5 positions of the pyrazole ring are crucial for establishing interactions within the ATP-binding pocket. Substituents at these positions can influence selectivity and potency.
| Analog | C3-Substituent | C5-Substituent | Kinase Target | IC₅₀ (nM) | Key Observations | Reference |
| 2a | -Phenyl | -H | JNK3 | 250 | A single phenyl group at C3 provides a good starting point for activity. | [2] |
| 2b | -Phenyl | -CH₃ | JNK3 | 180 | A small methyl group at C5 can fill a hydrophobic pocket and increase potency. | [2] |
| 2c | -Phenyl | -CF₃ | JNK3 | 400 | The electron-withdrawing nature of the trifluoromethyl group can decrease activity. | [2] |
| 2d | 4-Fluorophenyl | -H | JNK3 | 90 | Introduction of a fluorine atom on the C3-phenyl ring significantly boosts potency, likely through favorable interactions with the protein. | [2] |
Expertise & Experience: Medicinal chemists often introduce fluorine atoms into lead compounds as a strategy to improve metabolic stability and binding affinity. The observed increase in potency for analog 2d validates this common drug design tactic.
Mechanism of Action: Targeting the Kinase Hinge Region
4-Bromopyrazole analogs typically exert their inhibitory effect by competing with ATP for binding to the kinase active site. The pyrazole core acts as a scaffold to present key pharmacophoric elements that interact with specific residues in the hinge region, the gatekeeper residue, and other parts of the ATP-binding pocket.
Caption: Mechanism of kinase inhibition by 4-bromopyrazole analogs.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of SAR data, standardized and well-validated assays are essential. The following protocols provide a framework for the preliminary screening of 4-bromopyrazole analogs as kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the 4-bromopyrazole analogs in DMSO.
-
To the wells of a 384-well plate, add 5 µL of the diluted test compound, a known positive control inhibitor, and DMSO as a negative control.
-
Add 10 µL of the kinase enzyme solution to each well and mix gently.
-
Incubate the plate for 20-30 minutes at room temperature to allow for compound-enzyme binding.[1]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Kₘ value for the specific kinase.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the extent of kinase inhibition.[1]
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic or anti-proliferative effects of the compounds.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well clear, flat-bottom plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 4-bromopyrazole analogs for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[1]
Conclusion and Future Perspectives
The 4-bromopyrazole scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications at the N1, C3, and C5 positions can lead to significant improvements in potency and selectivity. The bromine atom at the C4 position not only contributes to binding affinity but also serves as a valuable synthetic handle for further optimization.
Future research in this area should focus on:
-
Exploring a wider range of substituents at all positions of the pyrazole ring to further refine the SAR.
-
Utilizing structure-based drug design to develop analogs with improved interactions with the target kinase.
-
Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
By leveraging the insights from these SAR studies and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of 4-bromopyrazole analogs in the treatment of cancer and other diseases driven by aberrant kinase activity.
References
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with 4-Bromopyrazoles
For: Researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules.
Introduction: The Pyrazole Moiety and the Suzuki Coupling Challenge
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from blockbuster drugs like Celecoxib to pioneering kinase inhibitors. The strategic functionalization of this heterocycle is paramount for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging C(sp²)–C(sp²) bonds, offering mild conditions and broad functional group tolerance.[1][2]
However, the application of this cornerstone reaction to N-heterocyclic halides, such as 4-bromopyrazoles, is not without its challenges. The Lewis basic nitrogen atoms within the pyrazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3][4] Furthermore, unprotected N-H groups can complicate the reaction, and side reactions like dehalogenation can diminish yields.[4] Consequently, the choice of catalyst is not merely a detail but the critical determinant of success. This guide provides a comparative analysis of catalyst systems, moving from classical approaches to modern, high-performance solutions, to empower researchers in navigating this specific synthetic challenge.
The Anatomy of the Catalytic System
A successful Suzuki-Miyaura coupling is a symphony of precisely chosen components. Understanding the role of each is fundamental to rational catalyst selection and troubleshooting.
-
Palladium Source: The heart of the catalyst. This can be a simple salt like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, which requires in situ activation with a ligand. More advanced are precatalysts , which are stable, well-defined Pd(II) complexes that contain the ligand in a 1:1 ratio and are readily activated to the catalytically active Pd(0) species under reaction conditions.[5]
-
Ligand: The "brains" of the operation. The ligand binds to the palladium center, modulating its steric and electronic properties. This dictates the catalyst's stability, activity, and substrate scope. For challenging substrates like 4-bromopyrazoles, the ligand's role is especially crucial.
-
Base: Essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can significantly impact reaction rate and yield.
-
Solvent: The reaction medium must solubilize the reagents and facilitate the reaction. Common choices include ethereal solvents like 1,4-dioxane or toluene, often with water as a co-solvent.
Visualizing the Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
To understand how catalysts differ, we must first appreciate the fundamental mechanism they orchestrate. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
The efficacy of a catalyst system is determined by how efficiently it facilitates each step of this cycle, particularly the often rate-limiting oxidative addition and reductive elimination steps.
Comparative Analysis of Catalyst Systems for 4-Bromopyrazoles
The evolution of palladium catalysis has provided a range of options, from workhorse catalysts to highly specialized, powerful systems.
Classical Catalyst Systems: Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a historically significant and commercially available catalyst.[6]
-
Mechanism & Rationale: As a Pd(0) source, it enters the catalytic cycle directly. Triphenylphosphine (PPh₃) is a moderately electron-rich ligand. For simple aryl bromides, this system can be effective.
-
Performance with 4-Bromopyrazoles: This system often struggles with heteroaryl halides. The moderate electron-donating ability of PPh₃ is often insufficient to promote the challenging oxidative addition of the C-Br bond on the electron-deficient pyrazole ring.[7] This can lead to sluggish reactions, requiring higher catalyst loadings (typically 3-5 mol%) and elevated temperatures, which can promote side reactions like dehalogenation.[8][9] While it can provide moderate yields in some cases, it is generally considered a suboptimal choice for this class of substrate.[9]
Modern Dialkylbiaryl Phosphine Ligands: The Buchwald Revolution
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group fundamentally changed the landscape of cross-coupling.[10] Ligands such as XPhos and RuPhos are now the gold standard for challenging couplings.[5][11]
-
Mechanism & Rationale: These ligands possess two key features. First, their significant steric bulk (from groups like dicyclohexylphosphine and triisopropylphenyl) promotes the formation of a highly reactive, monoligated Pd(0) species, which is crucial for efficient oxidative addition.[11] Second, their strong electron-donating character increases the electron density on the palladium center, further accelerating oxidative addition and facilitating the final reductive elimination step.
-
Performance with 4-Bromopyrazoles: These systems show exceptional performance. Studies on the coupling of unprotected 4-bromopyrazole demonstrate that XPhos-based precatalysts can provide high yields (61-86%) under relatively mild conditions. Another report shows that an XPhos-Pd G2 precatalyst efficiently couples 4-bromo-1-(methylsulfonylmethyl)-1H-pyrazole with various arylboronic acids, often in minutes under microwave irradiation, with excellent yields. The superior performance is directly attributable to the ligand's ability to overcome the inherent challenges of the heteroaryl substrate.[4]
N-Heterocyclic Carbene (NHC) Ligands: A Powerful Alternative
NHC ligands have emerged as another class of highly effective ligands for palladium-catalyzed cross-coupling.
-
Mechanism & Rationale: NHCs are powerful σ-donors, even more so than phosphines. This strong donation of electron density to the palladium center makes the resulting complexes exceptionally active and robust. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are a common and effective platform for employing NHC ligands.
-
Performance with 4-Bromopyrazoles: While less commonly cited specifically for 4-bromopyrazoles compared to Buchwald ligands in the initial search, the principles of their high activity with other challenging heteroaryl chlorides and bromides suggest they are a very strong candidate system worth screening.[12] Their thermal stability can be an advantage, particularly when higher reaction temperatures are required.
Data-Driven Performance Comparison
The following table summarizes representative data from the literature, providing a head-to-head comparison of different catalytic systems for the Suzuki coupling of 4-bromopyrazole derivatives.
| Catalyst / Ligand | Substrate | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | 1,4-Dioxane | 80 °C / 18-22 h | ~60% (with electron-rich boronic acids) | [9] |
| Pd(OAc)₂ / XPhos | Unprotected 4-bromopyrazole | K₃PO₄ | Dioxane / H₂O | 100 °C / 15-20 h | 61-86% | [4][13] |
| RuPhos-Pd G2 | 4-bromo-1-(methylsulfonylmethyl)-1H-pyrazole | K₃PO₄ | Dioxane / H₂O | 120 °C / 5 min (MW) | 85-96% | |
| XPhos-Pd G2 | 7-chloro-6-azaindole (analogous substrate) | K₂CO₃ | t-AmOH / H₂O | 100 °C / 1 h (MW) | 89-92% | [14] |
This table is a synthesis of data from multiple sources for illustrative comparison. Conditions and yields are substrate-dependent.
The data clearly indicates that modern catalyst systems based on Buchwald ligands (XPhos, RuPhos), particularly when used as well-defined precatalysts (G2), significantly outperform the classical Pd(PPh₃)₄ system in terms of reaction time, efficiency, and likely, substrate scope.
Experimental Workflow & Protocol
A systematic approach is key to success. The following workflow outlines the process from catalyst selection to final product analysis.
Caption: A typical experimental workflow for catalyst screening and synthesis.
Detailed Protocol: High-Performance Suzuki Coupling of a 4-Bromopyrazole
This protocol is based on a highly effective system using a Buchwald precatalyst, which is recommended for challenging substrates.[15]
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G2 precatalyst (1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation (Critical): To an oven-dried reaction vessel containing a magnetic stir bar, add the 4-bromopyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Scientist's Note: Using a finely powdered base is crucial as it increases the surface area and significantly impacts the reaction kinetics.
-
-
Catalyst Addition: Add the XPhos Pd G2 precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Scientist's Note: The Pd(0) active species is oxygen-sensitive. A rigorously inert atmosphere is essential to prevent catalyst decomposition and boronic acid homocoupling.[15]
-
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Scientist's Note: Solvents must be thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen.
-
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C (or as determined by screening) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots. The reaction is complete upon consumption of the limiting reagent (4-bromopyrazole).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of 4-bromopyrazoles, the evidence strongly favors the use of modern catalytic systems over classical ones.
-
Top Recommendation: Catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos and RuPhos , are the premier choice.[2] Employing these ligands in the form of well-defined precatalysts (e.g., G2, G3 generation) offers superior activity, reproducibility, and often allows for lower catalyst loadings and milder reaction conditions.
-
Alternative High-Performance Option: For cases requiring high thermal stability or as part of a broader screening effort, NHC-ligated palladium precatalysts (e.g., PEPPSI™-IPr) represent a powerful alternative.
-
Classical Approach: While Pd(PPh₃)₄ can be functional, it should be considered a legacy catalyst for this specific transformation, likely requiring more forceful conditions and delivering lower yields compared to modern alternatives.
By leveraging these advanced catalytic tools and adhering to rigorous experimental technique, researchers can efficiently synthesize complex, multi-substituted pyrazole derivatives, accelerating discovery in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. diva-portal.org [diva-portal.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nasc.ac.in [nasc.ac.in]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Mutagenicity of Brominated Pyrazole Intermediates
Abstract
Brominated pyrazole derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, from anti-inflammatory agents to oncology drugs.[1][2][3][4] Their halogenated structure, however, necessitates a rigorous evaluation of their genotoxic potential early in the drug development pipeline. This guide provides a comparative analysis of the essential assays used to assess the mutagenicity of these intermediates. We will delve into the mechanistic principles, procedural workflows, and data interpretation for a standard battery of tests, including the Ames test, in vitro and in vivo micronucleus assays, and the chromosomal aberration test. This document is intended for researchers, scientists, and drug development professionals to establish a robust, scientifically sound, and regulatory-compliant framework for safety assessment.
Introduction: The Double-Edged Sword of Brominated Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds that serve as versatile scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2][5] The introduction of a bromine atom onto the pyrazole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing target affinity and metabolic stability. However, this structural modification also raises a red flag for genotoxicity. Halogenated compounds, particularly those with aromatic character, are recognized as potential "structural alerts," suggesting a possible interaction with DNA.[6][7][8]
Therefore, a proactive and tiered approach to mutagenicity testing is not just a regulatory requirement but a fundamental aspect of responsible drug development. Early identification of mutagenic potential allows for the timely termination of problematic candidates or the implementation of strategies to mitigate risk, saving considerable time and resources. This guide will compare the primary assays recommended by international guidelines, such as the International Council for Harmonisation (ICH) S2(R1) guideline, to provide a clear path for assessing these critical intermediates.[9][10][11][12][13]
The Genotoxicity Testing Funnel: A Strategic Tiered Approach
Regulatory agencies advocate for a tiered or funnel-like approach to genotoxicity testing, starting with rapid in vitro screens and progressing to more complex in vivo assays if initial concerns are raised. This strategy, outlined in guidelines like ICH S2(R1), is designed to efficiently identify hazards while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[11]
A typical testing battery aims to detect the three major classes of genetic damage: gene mutations, clastogenicity (chromosome breakage), and aneugenicity (chromosome loss or gain).
Caption: A tiered approach to genotoxicity testing.
Core Mutagenicity Assays: A Comparative Analysis
The standard genetic toxicology battery provides a comprehensive evaluation by examining different endpoints. The choice between certain assays (e.g., in vitro micronucleus vs. in vitro chromosomal aberration) can depend on laboratory expertise and the need to discern between clastogenic and aneugenic modes of action.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
Principle & Objective: The Ames test is the most widely used initial screen for identifying compounds that can cause gene mutations.[14] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[15] The objective is to determine if the test compound can cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[15]
Experimental Workflow:
Caption: Workflow for the Ames Test (OECD 471).
Methodology:
-
Strain Selection: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and an E. coli strain like WP2 uvrA, to detect various types of mutations (frameshift vs. base-pair substitutions).[16]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme inducer.[15] This is crucial as some chemicals only become mutagenic after being metabolized.
-
Exposure: The bacterial strains are exposed to various concentrations of the brominated pyrazole intermediate.
-
Plating & Incubation: The treated bacteria are plated on a minimal agar medium. Only bacteria that have undergone a reversion mutation will be able to form colonies.
-
Scoring: After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[15]
Data Interpretation & Comparison:
-
Strengths: High throughput, cost-effective, and highly sensitive for detecting point mutagens. It has a high concordance with rodent carcinogenicity for many chemical classes.
-
Limitations: As a prokaryotic system, it lacks mammalian cell structures and DNA repair mechanisms. It does not detect chromosomal damage. A positive result requires follow-up in mammalian cell systems.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Principle & Objective: This assay is a preferred method for detecting chromosomal damage.[17][18] It identifies substances that cause cytogenetic damage resulting in the formation of micronuclei in the cytoplasm of interphase cells.[19][20] Micronuclei are small, membrane-bound DNA fragments from whole chromosomes (aneugenic event) or chromosome fragments (clastogenic event) that are not incorporated into the main nucleus during cell division.[20][21]
Methodology:
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are cultured.[17]
-
Exposure: The cells are treated with the test compound at several concentrations, with and without S9 metabolic activation.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This makes it easier to identify micronuclei that formed during the preceding mitosis.
-
Harvesting & Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells (typically in binucleated cells) is determined by microscopy.
Data Interpretation & Comparison:
-
Strengths: Detects both clastogens and aneugens, providing a comprehensive assessment of chromosomal damage potential.[18][19] It is often considered a more mechanistically informative and reproducible alternative to the traditional chromosomal aberration test.[17]
-
Limitations: An in vitro assay; positive results may not always translate to an in vivo effect due to differences in metabolism, distribution, and excretion. High concentrations can lead to cytotoxic effects that may confound the results.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
Principle & Objective: This test directly visualizes chromosomal damage in cultured mammalian cells.[22][23] Its purpose is to identify agents that cause structural aberrations, such as breaks or exchanges, in metaphase chromosomes.[22][24][25]
Methodology:
-
Cell Culture & Exposure: Similar to the micronucleus test, cultured mammalian cells (e.g., CHO cells or human lymphocytes) are exposed to the test compound with and without S9 activation.[23][26]
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase, when chromosomes are condensed and visible.
-
Harvesting & Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Scoring: Chromosomes are analyzed microscopically for structural aberrations (e.g., chromatid and chromosome breaks, gaps, and rearrangements).[26]
Data Interpretation & Comparison:
-
Strengths: Provides a direct visualization of chromosome damage and can distinguish between different types of aberrations.
-
Limitations: Scoring is labor-intensive, requires highly skilled personnel, and can be subjective. It is generally less sensitive to aneugens compared to the micronucleus test. For this reason, the in vitro micronucleus test is often preferred.[17]
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
Principle & Objective: If an in vitro test is positive, this in vivo assay is a standard follow-up to determine if the compound exhibits genotoxic activity in a whole animal system.[27][28] The test detects damage to the chromosomes or mitotic apparatus of erythroblasts (immature red blood cells) by analyzing the frequency of micronucleated polychromatic erythrocytes (PCEs) in bone marrow or peripheral blood of rodents.[27][29][30]
Experimental Workflow:
Caption: Workflow for the In Vivo Micronucleus Test (OECD 474).
Methodology:
-
Animal Dosing: Rodents (usually mice or rats) are administered the test compound, typically via the intended clinical route, at three dose levels.[28][31]
-
Sample Collection: At appropriate time points (e.g., 24 and 48 hours after dosing), samples of bone marrow or peripheral blood are collected.[31]
-
Slide Preparation & Staining: Smears are made on microscope slides and stained to differentiate PCEs from normochromatic erythrocytes (NCEs).
-
Scoring: The frequency of micronucleated PCEs is determined by microscopic analysis. The ratio of PCEs to NCEs is also calculated as a measure of bone marrow toxicity.
Data Interpretation & Comparison:
-
Strengths: Provides data from a whole organism, incorporating factors of absorption, distribution, metabolism, and excretion (ADME). It is a highly relevant assay for predicting human risk.
-
Limitations: Uses live animals, is more resource-intensive than in vitro tests, and may not detect genotoxicity in tissues other than the bone marrow unless specifically adapted.
Comparative Data Summary
To illustrate how data from these assays are compared, the following table presents a hypothetical but realistic dataset for three different brominated pyrazole intermediates.
| Assay | Intermediate A | Intermediate B | Intermediate C |
| Ames Test (OECD 471) | Negative in all strains, with and without S9 activation. | Positive in TA98 and TA100, primarily with S9 activation. Suggests a frameshift or base-substitution mutagen that requires metabolic activation. | Negative in all strains. |
| In Vitro Micronucleus (OECD 487) | Negative up to cytotoxic limits. | Positive with a clear dose-response, both with and without S9. Indicates clastogenic and/or aneugenic potential. | Positive only at high, cytotoxic concentrations without S9. Likely an artifact of cytotoxicity. |
| In Vivo Micronucleus (OECD 474) | Not required (clear negative in vitro). | Positive with a statistically significant increase in micronucleated PCEs. Confirms genotoxic potential in vivo. | Negative . The in vitro effect did not translate to the in vivo model, suggesting lack of exposure or detoxification. |
| Conclusion | Non-mutagenic. Low risk. | Mutagenic. High risk, likely unsuitable for further development. | Non-mutagenic in vivo. Low risk, but the in vitro finding should be understood and documented. |
Mechanistic Insights: Why Bromination Matters
The genotoxic potential of brominated compounds can arise from several mechanisms.[32] While the pyrazole ring itself is generally stable, the C-Br bond can be a site of metabolic activation. Cytochrome P450 enzymes can metabolize the compound, potentially leading to the formation of reactive intermediates like epoxides or bromine radicals (Br•).[33] These electrophilic species can then form covalent adducts with nucleophilic sites on DNA, particularly the N7 position of guanine, leading to DNA damage, replication errors, and mutations.[34][35]
The position of the bromine atom on the pyrazole ring, along with other substituents, will heavily influence its electronic properties and susceptibility to metabolic activation, creating different risk profiles for various analogues.
Conclusion and Recommendations
Assessing the mutagenicity of brominated pyrazole intermediates is a critical, multi-step process that forms the foundation of a compound's safety profile. The comparative analysis of the standard battery of tests provides a robust framework for this evaluation:
-
Start with the Ames test and an in vitro mammalian cell assay (preferably the micronucleus test) as a comprehensive initial screen.
-
A clear negative result in both in vitro assays provides strong evidence of a lack of mutagenic potential.
-
A positive result in any in vitro assay is a significant finding that mandates an in vivo follow-up, typically with the rodent micronucleus test, to assess the real-world relevance of the initial finding.[12]
-
A confirmed positive in vivo result , like with Intermediate B, generally signifies a high risk, and the compound should be considered for termination unless a clear threshold mechanism can be demonstrated and a sufficient safety margin established.
By systematically applying this testing funnel and understanding the strengths and limitations of each assay, drug development professionals can make informed, data-driven decisions, ensuring the safety of novel therapeutics derived from these valuable chemical intermediates.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Mutagenic and carcinogenic structural alerts and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. admin.ich.org [admin.ich.org]
- 12. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]
- 13. database.ich.org [database.ich.org]
- 14. biosafe.fi [biosafe.fi]
- 15. enamine.net [enamine.net]
- 16. scantox.com [scantox.com]
- 17. criver.com [criver.com]
- 18. scantox.com [scantox.com]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. oecd.org [oecd.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. oecd.org [oecd.org]
- 23. criver.com [criver.com]
- 24. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]
- 25. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 26. nucro-technics.com [nucro-technics.com]
- 27. oecd.org [oecd.org]
- 28. inotiv.com [inotiv.com]
- 29. oecd.org [oecd.org]
- 30. catalog.labcorp.com [catalog.labcorp.com]
- 31. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 32. DNA damage by bromate: mechanism and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. veeprho.com [veeprho.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
This guide provides a comprehensive comparison of validated analytical methods for the quality control of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, a heterocyclic compound with significant potential as an intermediate in pharmaceutical development.[1][2] The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data needed to select and implement the most suitable analytical strategy for their specific application, whether for purity assessment, quantitative assay, or stability testing.
The validation frameworks described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, ensuring that the methodologies are robust, reliable, and fit for their intended purpose.[3][4]
Core Principles of Analytical Method Validation
Before comparing specific techniques, it is essential to understand the core performance characteristics that define a validated analytical method. According to ICH guidelines, the objective of validation is to demonstrate that an analytical procedure is suitable for its intended use.[4] This is achieved by assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[6]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[7]
General Analytical Method Validation Workflow
A structured approach is critical for successful method validation. The process begins with defining the analytical requirements and culminates in a comprehensive validation report that confirms the method is fit for purpose.
Caption: General workflow for analytical method validation, from development to final report.
Comparison of Analytical Techniques
We will compare three primary analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and versatility for both quantitative assays and impurity profiling.[8][9] For a molecule like this compound, which contains a UV-active pyrazole ring, a Reverse-Phase HPLC (RP-HPLC) method with a C18 column is the logical starting point. This setup separates compounds based on their hydrophobicity.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Prepare the sample for analysis by accurately weighing and dissolving it in methanol to a target concentration of 50 µg/mL, followed by filtration through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start at 30% A, hold for 2 min.
-
Linear gradient to 90% A over 10 min.
-
Hold at 90% A for 3 min.
-
Return to 30% A over 1 min and re-equilibrate for 4 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
System Suitability Test (SST):
-
Before analysis, perform five replicate injections of a 50 µg/mL standard.
-
Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time ≤ 2.0%; tailing factor ≤ 2.0; theoretical plates > 2000.[5]
-
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak is pure and resolved from impurities/degradants | Peak purity index > 0.999. No interference from placebo or forced degradation samples. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 150 µg/mL (1% - 150% of test concentration) | Demonstrated |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.85% |
| - Intermediate (n=6) | ≤ 2.0% | 1.20% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.5 µg/mL |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.15 µg/mL |
| Robustness | RSD ≤ 2.0% after minor changes | Method is robust to changes in flow rate (±0.1 mL/min) and temperature (±2°C). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[10] It is ideal for analyzing volatile and thermally stable compounds.[1] With a boiling point of approximately 328.5°C, this compound is suitable for GC analysis.[11] GC-MS provides exceptional specificity due to the unique mass fragmentation pattern of the analyte, making it an excellent tool for identification and quantification, especially in complex matrices.[12]
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in Dichloromethane.
-
Create calibration standards (e.g., 0.1, 1, 5, 10, 25 µg/mL) by diluting the stock solution.
-
Prepare the sample by dissolving it in Dichloromethane to a target concentration of 10 µg/mL and filtering if necessary.[10]
-
-
Chromatographic & Spectrometric Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature 150°C, hold for 1 min.
-
Ramp at 20°C/min to 300°C.
-
Hold for 5 min.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., molecular ion and major fragments) for quantification and Scan mode (50-400 m/z) for identification.
-
-
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interfering peaks at the retention time of the analyte in the selected ion chromatograms. | Confirmed. Mass spectrum of the peak matches the reference standard. |
| Linearity (r²) | ≥ 0.998 | 0.9991 |
| Range | 0.1 - 50 µg/mL | Demonstrated |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 101.9% |
| Precision (RSD) | ||
| - Repeatability (n=6) | ≤ 3.0% | 1.55% |
| - Intermediate (n=6) | ≤ 3.0% | 2.30% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.05 µg/mL |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.015 µg/mL |
| Robustness | RSD ≤ 3.0% after minor changes | Method is robust to changes in inlet temperature (±5°C) and oven ramp rate (±2°C/min). |
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of pure substances or simple mixtures where interfering substances do not absorb at the wavelength of interest.[13][14] It is not suitable for purity analysis but can be a highly efficient method for the assay of the bulk drug substance.
-
Standard and Sample Preparation:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound (e.g., 10 µg/mL in methanol) from 200 to 400 nm.
-
Prepare a stock solution of the reference standard at 100 µg/mL in methanol.
-
Create a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.
-
Prepare the sample by accurately weighing and dissolving it in methanol to a target concentration of 10 µg/mL.
-
-
Instrumental Conditions:
-
Instrument: Agilent Cary 60 or equivalent double-beam UV-Vis spectrophotometer.
-
Solvent (Blank): Methanol.
-
Measurement: Measure the absorbance of all standards and samples at the predetermined λmax.
-
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Not applicable for purity. Method is specific for assay in the absence of absorbing excipients. | N/A |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 2 - 25 µg/mL | Demonstrated |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 100.8% |
| Precision (RSD) | ||
| - Repeatability (n=6) | ≤ 1.0% | 0.45% |
| - Intermediate (n=6) | ≤ 1.5% | 0.90% |
| Limit of Quantitation (LOQ) | Calculated from linearity | ~1.5 µg/mL |
| Limit of Detection (LOD) | Calculated from linearity | ~0.5 µg/mL |
| Robustness | RSD ≤ 2.0% | Method is robust to minor variations in sample preparation. |
Head-to-Head Comparison and Method Selection
The choice between these validated methods depends entirely on the analytical objective.
| Feature | RP-HPLC with UV | GC-MS | UV-Vis Spectroscopy |
| Primary Application | Purity & Assay | Identification & Trace Analysis | Assay of Bulk Material |
| Specificity | High (Chromatographic) | Very High (Chromatographic + Mass) | Low (No Separation) |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Suitability for Stability | Excellent | Good (for volatile degradants) | Poor |
| Technical Complexity | Moderate | High | Low |
This flowchart provides a logical path for selecting the most appropriate analytical technique based on common research and development needs.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
The validation of analytical methods is a mandatory step in ensuring the quality, safety, and efficacy of pharmaceutical products. For this compound, three distinct and robust analytical methods have been presented.
-
RP-HPLC with UV detection stands out as the most versatile method, ideally suited for both purity and assay testing in a regulated environment. Its ability to separate and quantify potential impurities makes it indispensable for stability studies and final product release.[15]
-
GC-MS offers unparalleled specificity and sensitivity, making it the method of choice for structural confirmation, trace-level impurity identification, and analysis in complex sample matrices.[10]
-
UV-Vis Spectroscopy provides a rapid, simple, and cost-effective solution for the routine assay of the bulk drug substance where impurity profiling is not required.[14]
The selection of a specific method should be a deliberate choice based on its intended purpose, a principle known as "fitness for purpose".[4] By following the detailed protocols and validation frameworks provided, researchers can confidently generate reliable and reproducible data that will stand up to rigorous scientific and regulatory scrutiny.
References
- 1. benchchem.com [benchchem.com]
- 2. jpsbr.org [jpsbr.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. jetir.org [jetir.org]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. benchchem.com [benchchem.com]
- 11. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, CasNo.82099-98-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. azooptics.com [azooptics.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. pharmtech.com [pharmtech.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
This guide provides a comprehensive operational and disposal plan for 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (CAS No. 1040377-02-3). As a specialty research chemical, a detailed Safety Data Sheet (SDS) with specific disposal protocols is not always readily available. Therefore, this document synthesizes information from the known hazards of its constituent chemical motifs—a brominated pyrazole and a tetrahydropyran (cyclic ether) ring—and aligns with the stringent regulatory frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The procedures outlined below are designed to be self-validating, ensuring maximum safety and regulatory compliance.
Core Principle: Hazard-Based Waste Identification
The fundamental principle for disposing of this compound is to treat it as a halogenated organic hazardous waste with the potential for peroxide formation . This classification is derived from its molecular structure:
-
Bromopyrazole Moiety : The presence of bromine classifies it as a halogenated organic compound. Such compounds require specific, high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts.[1][2] During thermal decomposition, it can release hazardous gases such as nitrogen oxides (NOx) and hydrogen bromide (HBr).[1]
-
Tetrahydropyran (THP) Moiety : As a cyclic ether, this part of the molecule is prone to forming explosive organic peroxides upon prolonged exposure to air and light.[3][4] This reactivity presents a significant safety risk if the material is stored improperly or for extended periods.[5]
Based on the hazards of analogous compounds, this compound should be handled as a substance with the following potential classifications under the Globally Harmonized System (GHS).[1][6][7]
| Hazard Classification | Category | GHS Code | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332 | "Harmful if swallowed, in contact with skin or if inhaled" - Common for brominated heterocyclic compounds.[6][8] |
| Skin Corrosion/Irritation | Category 2 | H315 | "Causes skin irritation" - A frequent hazard for pyrazole derivatives.[1][9] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 | "Causes serious eye irritation" - Consistent with related chemical structures.[6][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | "May cause respiratory irritation" - A common characteristic of volatile or dusty organic compounds.[1] |
| Additional Unclassified Hazard | - | - | Potential to form explosive peroxides - Inherent risk for all cyclic ethers like tetrahydropyran.[3][4] |
Mandatory Safety Protocols: PPE and Engineering Controls
All handling and waste management procedures must be conducted with strict adherence to safety protocols to minimize exposure.
-
Engineering Controls : All work, including the preparation of waste containers, must be performed inside a certified chemical fume hood.[9][10] The fume hood provides essential ventilation and acts as a primary containment barrier. Emergency eyewash stations and safety showers must be immediately accessible.[9]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required:
-
Eye Protection : Chemical safety goggles are mandatory. For operations with a higher splash risk, a full-face shield should be worn in addition to goggles.[9]
-
Hand Protection : Chemically resistant gloves are essential. Nitrile gloves are a common choice, but they should be inspected before use and changed immediately upon contamination. For prolonged contact, heavier-duty gloves such as neoprene or Viton® should be considered. Always consult the glove manufacturer's resistance chart.[10]
-
Body Protection : A fully buttoned, flame-resistant laboratory coat must be worn.[10]
-
Step-by-Step Disposal and Waste Collection Workflow
Improper segregation of chemical waste is a common and dangerous laboratory error. This compound must be treated as halogenated organic waste .
Select a waste container that is in good condition, free of cracks, and has a secure, vapor-tight lid. The container must be chemically compatible with the waste; high-density polyethylene (HDPE) or glass is typically appropriate.[5][11] The container must be designated exclusively for halogenated organic waste .
Proper labeling is a critical requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[5] Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound". If dissolved in a solvent, list all components and their approximate percentages.
-
The associated hazards: "Toxic," "Irritant," "Halogenated," and "Potential Peroxide-Former."[1][4][6]
-
The accumulation start date (the date the first drop of waste is added).
-
Solid Waste : Collect unused or contaminated solid this compound directly in the labeled halogenated waste container.
-
Liquid Waste : Collect solutions containing the compound in the labeled halogenated liquid waste container.
-
Crucial Segregation : DO NOT mix this waste stream with non-halogenated organic solvents (e.g., acetone, hexane, methanol). Mixing halogenated and non-halogenated waste complicates the disposal process and significantly increases costs, as the entire mixture must be treated as halogenated waste.[12]
-
Container Management : Keep the waste container closed at all times, except when actively adding waste.[5] Store the container in a designated satellite accumulation area within the laboratory, away from heat, sparks, or open flames.[3]
Due to the tetrahydropyran group, if the source material has been opened and stored for more than 12 months, it must be tested for peroxides before disposal.[3][4]
-
Use peroxide test strips to check for concentrations >100 ppm.
-
If peroxides are detected or suspected (e.g., crystal formation around the cap), do not handle the container. Contact your institution's Environmental Health & Safety (EHS) office immediately for specialized disposal. Moving a container with crystallized peroxides can cause detonation.[4]
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical.
-
Small Spill (Contained within a fume hood) :
-
Ensure PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbed material and any contaminated debris into the designated halogenated hazardous waste container.[3]
-
Decontaminate the area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spill (Outside of a fume hood) :
-
Alert all personnel in the immediate area and evacuate.
-
If the substance is volatile or dusty, close the laboratory door and prevent re-entry.
-
Contact your institution's EHS or emergency response team immediately.[13]
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact : Flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
The Final Disposal Pathway: From Lab to Licensed Facility
The ultimate disposal of this compound must comply with federal and local regulations.
-
Waste Accumulation : Once the waste container is full or is no longer being used, complete the hazardous waste label and contact your institution's EHS office for pickup.
-
Regulatory Compliance : This waste is regulated under the EPA's RCRA.[12] While it may not be a specifically listed waste, it qualifies as a characteristic hazardous waste due to its toxic and potentially reactive nature. It falls under the broad category of halogenated organic compounds.
-
Professional Disposal : The EHS office will consolidate this waste with other similar chemical streams and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for destroying halogenated organic compounds is high-temperature incineration.[11]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Waste Code [rcrainfo.epa.gov]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Personal protective equipment for handling 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Comprehensive Safety and Handling Guide: 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS No: 1040377-02-3). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory operations.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from safety data for structurally related bromo-pyrazole compounds. It is imperative to treat this chemical with, at a minimum, the precautions outlined below and to conduct a thorough risk assessment for your specific use case.
Understanding the Hazard Landscape
Bromo-pyrazole derivatives are common intermediates in pharmaceutical and agrochemical research. While specific toxicity data for this compound is limited, the bromo-pyrazole scaffold is known to present certain hazards. Based on data from analogous compounds such as 4-Bromo-1H-pyrazole, the primary hazards are anticipated to be:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][3][4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[5][6]
Given these potential hazards, a robust personal protective equipment (PPE) plan is not just recommended, it is essential for the well-being of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Safety Goggles- Nitrile Gloves- Lab Coat- Respiratory Protection (N95 or higher) | To prevent eye contact with airborne particles, skin contact, and inhalation of dust. |
| Solution Preparation and Transfers | - Chemical Splash Goggles- Nitrile Gloves- Lab Coat or Chemical Resistant Apron | To protect against splashes that can cause serious eye and skin irritation. |
| Running Reactions and Work-up | - Chemical Splash Goggles- Nitrile Gloves- Lab Coat- Work in a Fume Hood | A fume hood is crucial to contain any volatile components or aerosols generated during the reaction. |
| Spill Cleanup | - Chemical Splash Goggles- Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical Resistant Coveralls- Respiratory Protection (as needed) | Enhanced protection is necessary to minimize exposure during direct contact with a larger quantity of the chemical. |
Expert Insight: The causality behind these PPE choices is directly linked to the anticipated hazards. For instance, standard safety glasses are insufficient; chemical splash goggles are mandated because they form a seal around the eyes, offering superior protection from splashes of liquids and fine particulates.[7] When working with solids that can become airborne, respiratory protection is crucial to prevent irritation of the respiratory tract.
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for minimizing exposure risk. The following step-by-step guide provides a framework for the safe handling of this compound.
Preparation and Weighing
-
Designate a Work Area: Cordon off a specific area for handling the chemical, preferably within a chemical fume hood.
-
Assemble PPE: Before handling the primary container, don the appropriate PPE as outlined in the table above.
-
Static Control: When weighing, especially in a low-humidity environment, use an anti-static gun or mat to prevent the dispersal of fine powders.
-
Careful Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust. If the compound is a fine powder, consider working in a glove bag or a powder containment hood.
-
Immediate Cleaning: Clean any residual powder from the weighing area immediately using a damp cloth or a vacuum with a HEPA filter.
Dissolution and Reaction
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure you are working under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Temperature Control: If the dissolution or reaction is exothermic, use an ice bath to control the temperature and prevent the release of volatile compounds.
-
Closed System: Whenever possible, maintain a closed system to prevent the escape of vapors or aerosols.
Visualizing the Workflow
The following diagram illustrates the key decision points and safety measures in the handling workflow.
Caption: Safe handling workflow for this compound.
Spill and Emergency Procedures
Even with the best precautions, spills can happen. A swift and appropriate response is crucial.
-
Minor Spill (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully sweep the material into a designated waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Minor Spill (Liquid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite or sand).
-
Collect the absorbed material into a designated waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the full chemical name and the associated hazards (e.g., "Irritant").
-
Disposal Vendor: Follow your institution's guidelines for the disposal of chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[3][8]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 1040377-02-3 Cas No. | 4-Bromo-1-tetrahydro-2H-pyran-4-yl-1H-pyrazole | Apollo [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. bvl.bund.de [bvl.bund.de]
- 8. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
